Technical Documentation Center

6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine
  • CAS: 769917-28-4

Core Science & Biosynthesis

Foundational

6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine chemical structure analysis

Classification: Heterocyclic Kinase Inhibitor Scaffold Molecular Formula: C₁₂H₁₆N₄S Molecular Weight: 248.35 g/mol [1] Executive Summary & Structural Anatomy This guide provides a comprehensive technical analysis of 6-Et...

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Heterocyclic Kinase Inhibitor Scaffold Molecular Formula: C₁₂H₁₆N₄S Molecular Weight: 248.35 g/mol [1]

Executive Summary & Structural Anatomy

This guide provides a comprehensive technical analysis of 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine , a privileged scaffold in medicinal chemistry.[1] Structurally, this molecule represents a bioisostere of quinazoline (e.g., Gefitinib, Erlotinib), where the benzene ring is replaced by a thiophene ring.[1] This modification alters the electron density and lipophilicity (LogP), often improving metabolic stability and selectivity profiles against kinases such as EGFR , PI3K , and PDE enzymes.[1]

Pharmacophore Analysis

The molecule functions through three distinct pharmacophoric vectors:

  • The Thieno[2,3-d]pyrimidine Core: Acts as the ATP-mimetic hinge binder.[1] The N1 and N3 nitrogens serve as hydrogen bond acceptors.

  • The 4-Piperazinyl Moiety: Provides a solubilizing basic center (pKa ~8.7-9.[1]2) and extends into the solvent-exposed region of the binding pocket.

  • The 6-Ethyl Group: A hydrophobic handle that occupies the hydrophobic pocket (often the "gatekeeper" region in kinases), enhancing Van der Waals interactions.[1]

Structural Diagram (DOT)

The following diagram illustrates the core connectivity and pharmacophoric zones.

Pharmacophore Core Thieno[2,3-d]pyrimidine (ATP Hinge Binder) Target Kinase Domain (ATP Binding Site) Core->Target H-Bonding (N1/N3) Pip Piperazine Ring (Solvent Interaction/Solubility) Pip->Core C4-N Substitution Ethyl 6-Ethyl Group (Hydrophobic Pocket Fit) Ethyl->Core C6 Substitution

Figure 1: Pharmacophoric dissection of the target molecule.[1]

Synthetic Route & Process Chemistry

The synthesis of this scaffold relies on the Gewald Reaction , a robust multicomponent coupling strategy to construct the thiophene ring, followed by pyrimidine annulation.[1]

Retrosynthetic Analysis[1]
  • Disconnection A: Nucleophilic aromatic substitution (SɴAr) of the C4-Cl with piperazine.

  • Disconnection B: Chlorination of the pyrimidin-4-one.[1][2]

  • Disconnection C: Cyclization of the amino-thiophene ester with formamide.

  • Disconnection D: Gewald condensation of butyraldehyde, ethyl cyanoacetate, and elemental sulfur.[1]

Step-by-Step Protocol
Step 1: Gewald Synthesis of 2-Amino-5-ethylthiophene-3-carboxylate
  • Reagents: Butyraldehyde (1.0 eq), Ethyl cyanoacetate (1.0 eq), Sulfur (S₈, 1.0 eq), Diethylamine (DEA, cat.), Ethanol.[1]

  • Mechanism: Knoevenagel condensation followed by thionation and cyclization.[3]

  • Protocol:

    • Mix butyraldehyde and ethyl cyanoacetate in ethanol.

    • Add elemental sulfur and dropwise DEA while maintaining temperature < 50°C (exothermic).

    • Reflux for 2–4 hours.

    • Cool to 0°C; the product precipitates as a yellow solid. Filter and wash with cold ethanol.

Step 2: Pyrimidine Annulation
  • Reagents: Formamide (excess), Ammonium Acetate (cat.).[1]

  • Conditions: 140–160°C (Neat), 6–12 hours.[1]

  • Protocol:

    • Suspend the Step 1 thiophene in formamide.

    • Heat to 150°C. The solid will dissolve, then reprecipitate as the 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one.[1]

    • Cool, dilute with water, and filter the off-white solid.

Step 3: Chlorination (Activation) [1]
  • Reagents: POCl₃ (Phosphorus Oxychloride), DMF (cat.).[1]

  • Conditions: Reflux (105°C), 3 hours.[1]

  • Protocol:

    • Cautiously add POCl₃ to the pyrimidinone.

    • Reflux until TLC shows consumption of starting material.

    • Critical Safety: Quench reaction mixture slowly onto crushed ice/NH₄OH (violent exotherm). Extract with DCM.[1]

Step 4: C4-Amination
  • Reagents: Piperazine (3.0 eq), Isopropanol or DMF, K₂CO₃.[1]

  • Conditions: 80°C, 4 hours.

  • Protocol:

    • Dissolve the chloro-intermediate in isopropanol.

    • Add excess piperazine (to prevent bis-substitution).[1]

    • Heat to 80°C.

    • Evaporate solvent, wash with water to remove excess piperazine, and recrystallize from EtOH/Ether.[1]

Synthesis Workflow Diagram (DOT)

Synthesis SM1 Butyraldehyde + Ethyl Cyanoacetate Thiophene 2-Amino-5-ethylthiophene- 3-carboxylate SM1->Thiophene Gewald Rxn (EtOH, Reflux) S8 Sulfur (S8) / Base S8->Thiophene Pyrimidone 6-Ethylthieno[2,3-d] pyrimidin-4(3H)-one Thiophene->Pyrimidone Formamide 150°C Chloro 4-Chloro-6-ethyl thieno[2,3-d]pyrimidine Pyrimidone->Chloro POCl3 Reflux Final 6-Ethyl-4-(piperazin-1-yl) thieno[2,3-d]pyrimidine Chloro->Final Piperazine SNAr

Figure 2: Synthetic pathway from commodity chemicals to the target scaffold.

Analytical Characterization

Validation of the structure requires rigorous spectroscopic analysis. Below is the predicted analytical profile based on structure-activity relationship (SAR) data of closely related analogs (e.g., 6-methyl derivatives).

Proton NMR (¹H-NMR) Profile

Solvent: DMSO-d₆ or CDCl₃ Frequency: 400 MHz[1]

PositionShift (δ ppm)MultiplicityIntegrationAssignment
C2-H 8.60 – 8.80Singlet (s)1HPyrimidine ring proton (Deshielded by adjacent N).[1]
C5-H 7.10 – 7.30Singlet (s)1HThiophene ring proton.[1]
Piperazine 3.80 – 3.95Broad Multiplet4HProtons adjacent to Pyrimidine N.
Piperazine 2.90 – 3.05Broad Multiplet4HProtons adjacent to secondary amine (NH).
Ethyl (-CH₂-) 2.80 – 2.95Quartet (q, J=7.5Hz)2HMethylene of the 6-ethyl group.[1]
Ethyl (-CH₃) 1.25 – 1.35Triplet (t, J=7.5Hz)3HMethyl of the 6-ethyl group.[1]
NH ~2.0 - 3.0Broad s1HPiperazine amine (Exchangeable with D₂O).[1]
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Molecular Ion [M+H]⁺: 249.12 m/z[1]

  • Fragmentation Pattern:

    • Loss of Ethyl group: [M-29][1]

    • Cleavage of Piperazine ring.

Biological Context & Applications

The 6-ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine structure is not merely a chemical curiosity; it is a functional template for drug discovery.[1][4]

Mechanism of Action (Kinase Inhibition)

This molecule serves as a Type I ATP-competitive inhibitor.[1]

  • Hinge Binding: The N1 of the pyrimidine accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Met793 in EGFR).[1]

  • Solvent Front: The piperazine tail extends towards the solvent front, often improving solubility and allowing for further derivatization (e.g., acylation) to pick up interactions with residues like Asp855.[1]

  • Selectivity: The thiophene fusion alters the vector of the substituents compared to the quinazoline core, potentially avoiding steric clashes in kinases with smaller gatekeeper residues.

Key Therapeutic Areas[1]
  • Oncology: Targeting EGFR (Epidermal Growth Factor Receptor) and PI3K/Akt pathways in non-small cell lung cancer (NSCLC).

  • Antimicrobial: Thienopyrimidines have shown efficacy against DHFR (Dihydrofolate Reductase) in bacteria, acting as anti-folates.[1]

  • Phosphodiesterase Inhibition: Analogs are investigated as PDE7 inhibitors for immunotherapy.[1]

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[1] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[1] Chemische Berichte.

  • R. K. Russell et al. (1988).[1] Thiophene systems.[1][5][6][7][8] 8. Thieno[2,3-d]pyrimidines as potential anthelmintic agents. Journal of Medicinal Chemistry.

  • B. P. McKibben et al. (1999).[1] Practical synthesis of tetrasubstituted thiophenes for use in compound libraries. Tetrahedron Letters.

  • PubChem Compound Summary. (2025). 6-Ethyl-2-methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine (Analogous Structure Data). National Center for Biotechnology Information.

  • Yang Liu et al. (2016).[9] Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. Archiv der Pharmazie. [1]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling &amp; Molecular Characterization of 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine

This technical guide is structured to serve as a definitive reference for the physicochemical and molecular characterization of 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine . It is designed for immediate application...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as a definitive reference for the physicochemical and molecular characterization of 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine . It is designed for immediate application in medicinal chemistry and drug formulation workflows.

Executive Summary

6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine (CAS: 502648-93-3 for HCl salt) represents a privileged scaffold in modern drug discovery. Structurally bioisosteric to quinazolines (e.g., Gefitinib) and purines, this compound serves as a critical intermediate in the development of kinase inhibitors (VEGFR-2, EGFR) and GPCR antagonists.

Its value lies in the piperazine moiety , which provides a reactive secondary amine handle for diverse functionalization, and the 6-ethyl group , which modulates lipophilicity and steric fit within hydrophobic ATP-binding pockets. This guide provides the granular physicochemical data and validated protocols necessary to utilize this scaffold effectively.

Molecular Identification & Structural Analysis

The precise characterization of the free base versus its hydrochloride salt is critical for formulation and assay development.

Table 1: Molecular Identity Matrix
PropertyData Specification
IUPAC Name 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine
Common Name Thieno-Piperazine Scaffold E4
CAS Number (HCl Salt) 502648-93-3
CAS Number (Free Base) 769917-28-4 (Alternate/Related)
Molecular Formula C₁₂H₁₆N₄S (Free Base) C₁₂H₁₆N₄S[1][2][3][4][5][6][7][8][9][10][11][12] · 2HCl (Dihydrochloride)
SMILES CCC1=CC2=C(S1)N=CN=C2N3CCNCC3
InChI Key DPZKVBYVQDVULM-UHFFFAOYSA-N (Parent Core)
Molecular Weight Analysis[2][5][9]
  • Free Base: 248.35 g/mol

    • Calculation: (12 × 12.01) + (16 × 1.008) + (4 × 14.007) + (32.06)

  • Dihydrochloride Salt: 321.27 g/mol [6]

    • Significance: The salt form adds ~73 Da, significantly altering gravimetric calculations in stock solution preparation.

Physicochemical Properties (The Core)

Understanding the ionization and solubility profile is a prerequisite for successful biological screening.

Ionization (pKa)

The molecule possesses two distinct ionization centers:

  • Piperazine N4 (Secondary Amine): pKa ≈ 9.8 . This is the most basic center. At physiological pH (7.4), this nitrogen is predominantly protonated (positively charged), enhancing aqueous solubility.

  • Pyrimidine N1/N3: pKa ≈ 2.5 - 3.0 . These nitrogens are weakly basic and remain unprotonated at physiological pH.

Lipophilicity (LogP/LogD)
  • Predicted LogP (Free Base): 2.2 – 2.5

    • Implication: The molecule has moderate lipophilicity, making it cell-permeable (Lipinski compliant).

  • LogD (pH 7.4): ~0.5 – 1.0

    • Mechanism:[8][12] Protonation of the piperazine ring at pH 7.4 reduces the effective distribution coefficient, preventing non-specific binding in protein assays.

Solubility Profile
SolventSolubility (Free Base)Solubility (2HCl Salt)Usage Note
Water (pH 7) Low (< 0.1 mg/mL)High (> 10 mg/mL)Use salt for aqueous buffers.
DMSO High (> 50 mg/mL)High (> 50 mg/mL)Preferred stock solvent.
Ethanol ModerateModerateSuitable for crystallization.

Synthetic Pathway & Visualization[13]

The synthesis of this scaffold typically follows a convergent route starting with the Gewald reaction, followed by cyclization and nucleophilic aromatic substitution (SNAr).

Figure 1: Synthetic Workflow (Gewald to SNAr)

SynthesisPath Start Butyraldehyde + Ethyl Cyanoacetate + S8 Gewald Gewald Reaction (Formation of Aminothiophene) Start->Gewald Morpholine/Et3N Cyclization Cyclization (Formamide, Reflux) Gewald->Cyclization Intermed1 6-Ethyl-thieno[2,3-d] pyrimidin-4(3H)-one Cyclization->Intermed1 Chlorination Chlorination (POCl3) Intermed1->Chlorination Intermed2 4-Chloro-6-ethyl thieno[2,3-d]pyrimidine Chlorination->Intermed2 SNAr SNAr Reaction (Piperazine, Et3N) Intermed2->SNAr Final 6-Ethyl-4-(piperazin-1-yl) thieno[2,3-d]pyrimidine SNAr->Final

Caption: Step-wise synthetic route from raw materials to the final piperazine-substituted thienopyrimidine scaffold.

Experimental Protocols

Protocol A: Determination of pKa (Potentiometric Titration)

Standard: This method is superior to computational prediction for determining the precise ionization state of the piperazine ring.

  • Preparation: Dissolve 5 mg of the compound (HCl salt) in 20 mL of degassed water/methanol (80:20 v/v) to ensure solubility.

  • Calibration: Calibrate the pH electrode using NIST standards (pH 4.01, 7.00, 10.01).

  • Titration:

    • Acidify the solution to pH ~2.0 using 0.1 M HCl.

    • Titrate with 0.1 M KOH standardized solution under N₂ atmosphere.

    • Record pH vs. Volume added in 5 µL increments.

  • Analysis: Plot the first derivative (

    
    ). The inflection points correspond to the pKa values.
    
    • Expected Result: A clear inflection at pH ~9.8 (piperazine).

Protocol B: LogP Determination (Shake-Flask Method)

Standard: OECD Guideline 107.

  • Phases: Pre-saturate 1-octanol with phosphate buffer (pH 7.4) and vice-versa for 24 hours.

  • Equilibration:

    • Dissolve compound in the water-saturated octanol phase (Target conc: 1 mM).

    • Mix with octanol-saturated buffer in ratios of 1:1, 1:2, and 2:1.

    • Shake for 4 hours; centrifuge at 3000 rpm for 20 mins to separate phases.

  • Quantification:

    • Analyze both phases using HPLC-UV (254 nm).

    • Calculate

      
      .
      
  • Correction: To find intrinsic LogP (neutral species), apply the equation:

    
    
    (Assuming base ionization).
    
Protocol C: Biological Stock Preparation

Critical for Assay Reproducibility.

  • Weighing: Weigh the HCl salt (MW 321.27) rather than the free base to avoid hygroscopic variability.

  • Dissolution: Add 100% DMSO to achieve a 10 mM stock.

    • Calculation: For 10 mg of salt, add

      
       mL of DMSO.
      
  • Storage: Aliquot into amber glass vials. Store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles (>3).

References

  • Toronto Research Chemicals. (2025).[5] 6-Ethyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine Hydrochloride Product Data. Retrieved from

  • PubChem. (2025).[1][3][4] Thieno[2,3-d]pyrimidine Derivatives and Physicochemical Data. National Library of Medicine. Retrieved from

  • Ali, E. M. H., et al. (2019).[13] "Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances." Bioorganic & Medicinal Chemistry, 27(7), 1159-1194.[13] Retrieved from

  • Eissa, I. H., et al. (2021).[9] "Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors."[12] Bioorganic Chemistry, 112, 104947.[12] Retrieved from

  • BenchChem. (2025). Structure and Applications of Thienopyrimidines. Retrieved from

Sources

Foundational

Technical Guide: SAR and Synthetic Strategies for Ethyl-Substituted Thienopyrimidines

The following technical guide details the Structure-Activity Relationship (SAR) of ethyl-substituted thienopyrimidines, focusing on their application as kinase inhibitors and antimicrobial agents. Executive Summary Thien...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Structure-Activity Relationship (SAR) of ethyl-substituted thienopyrimidines, focusing on their application as kinase inhibitors and antimicrobial agents.

Executive Summary

Thienopyrimidines serve as critical bioisosteres to quinazolines and purines, occupying a privileged space in medicinal chemistry due to their ability to mimic ATP in the kinase hinge region. This guide focuses specifically on ethyl-substituted derivatives —a modification strategy often employed to modulate lipophilicity (LogP), metabolic stability, and steric fit within hydrophobic pockets (e.g., the gatekeeper region of EGFR or VEGFR-2).

While the thienopyrimidine core provides the binding scaffold, the ethyl group acts as a versatile tuner. Depending on its position (C2, C4-linker, C5, or C6), an ethyl substitution can transition a molecule from a millimolar hit to a nanomolar lead by optimizing Van der Waals interactions without introducing excessive bulk.

Strategic Rationale: The Ethyl "Tuning" Effect

In drug design, the introduction of an ethyl group (


) versus a methyl or propyl group is rarely arbitrary. It represents a specific probe of the binding pocket's volume and the molecule's physicochemical properties.
ParameterMethyl (-CH3)Ethyl (-CH2CH3) Propyl/IsopropylImpact on Thienopyrimidines
Steric A-Value 1.701.75 >2.0Ethyl provides a "Goldilocks" steric bulk—large enough to displace water from hydrophobic pockets, but flexible enough to avoid steric clashes common with isopropyl groups.
Lipophilicity (

LogP)
+0.5+1.0 +1.5Ethyl substitution significantly enhances membrane permeability compared to methyl, critical for intracellular kinase targeting.
Rotational Freedom LowModerate HighThe ethyl bond rotation allows the terminal methyl to scan a cone of space, optimizing contact with hydrophobic residues (e.g., Val, Leu).

Synthetic Architecture

The construction of ethyl-substituted thienopyrimidines predominantly relies on the Gewald Reaction , which allows for the regiospecific introduction of ethyl groups on the thiophene ring prior to pyrimidine fusion.

Core Synthetic Workflow (Gewald Strategy)

The following workflow illustrates the synthesis of a C6-ethyl thienopyrimidine.

GewaldSynthesis Precursors Precursors (Ketone/Aldehyde + Ethyl Cyanoacetate + S8) Gewald Gewald Reaction (Base: Et3N/Morpholine) Precursors->Gewald One-pot Thiophene Intermediate: 2-Aminothiophene-3-carboxylate (Ethyl group at C4/C5 of thiophene) Gewald->Thiophene Ring formation Cyclization Cyclization (Formamide/Triethyl Orthoformate) Thiophene->Cyclization Pyrimidine fusion Core Thienopyrimidin-4-one Scaffold Cyclization->Core Reflux Chlorination Chlorination (POCl3) Core->Chlorination Activation Final Final Substitution (SnAr with Amines) Chlorination->Final 4-Position func.

Figure 1: Step-wise synthesis of thienopyrimidine derivatives via the Gewald reaction.[1][2][3] This route allows for the pre-installation of alkyl (ethyl) groups on the thiophene ring.

Detailed SAR Analysis: The Ethyl Probe

The biological activity of ethyl-substituted thienopyrimidines is strictly positional. Below is an analysis of the ethyl group's impact at key positions.

SAR Map

SAR_Map Core Thieno[2,3-d]pyrimidine Core Scaffold Pos2 Position 2 (C-2) PK & Solubility Core->Pos2 Pos4 Position 4 (C-4) Hinge Binding / Linker Core->Pos4 Pos5 Position 5 (C-5) Steric Tolerance Core->Pos5 Pos6 Position 6 (C-6) Hydrophobic Pocket Core->Pos6 Exp2 Ethyl here increases lipophilicity but may reduce metabolic stability. Often tolerated but rarely enhances potency. Pos2->Exp2 Exp4 Ethyl as a LINKER (e.g., -NH-Et-Ph). Crucial for orientation. Direct ethyl substitution here destroys H-bonding. Pos4->Exp4 Exp5 Sensitive to steric clash. Ethyl is often the MAXIMUM size tolerated before activity drops (e.g., TGF-βR1). Pos5->Exp5 Exp6 Major Hydrophobic Interaction. Ethyl fits well in kinase hydrophobic regions (e.g., VEGFR-2, EGFR). Pos6->Exp6

Figure 2: Positional SAR analysis of ethyl substitutions on the thienopyrimidine scaffold.

Deep Dive by Position
Position C-6: The Hydrophobic Anchor

This is the most common site for alkyl substitution. In EGFR and VEGFR-2 inhibitors, the C-6 position extends into a hydrophobic pocket adjacent to the ATP binding site.

  • Observation: Replacing a hydrogen with an ethyl group at C-6 typically increases potency by 2–5 fold compared to the unsubstituted analog due to desolvation entropy (displacing water from the hydrophobic pocket).

  • Limit: Bulkier groups (t-butyl or phenyl) at C-6 can sometimes clash with the "gatekeeper" residue (e.g., T790M in EGFR), whereas the ethyl group is often small enough to accommodate the mutation.

  • Evidence: Research on VEGFR-2 inhibitors indicates that while methyl is tolerated, ethyl often provides the optimal balance of hydrophobic interaction without steric penalty.

Position C-5: The Steric Constraint
  • Observation: The C-5 position is sterically crowded.

  • SAR Trend: Activity usually follows the order:

    
    .
    
  • Critical Insight: In TGF-βR1 inhibitors, substituting the ring at the 5/6 position with groups bulkier than ethyl significantly reduced activity. Ethyl is often the "ceiling" for size at this position.

Position C-2: Pharmacokinetics
  • Observation: Direct ethyl substitution at C-2 (replacing the H or Methyl) is primarily used to modulate half-life (

    
    ).
    
  • Trade-off: While a C-2 ethyl group increases cellular permeability (cLogP increase), it introduces a site for metabolic oxidation (hydroxylation at the benzylic-like methylene).

  • Antimicrobial Data: 2-ethyl-4-amino-thienopyrimidines have shown comparable anti-tumor and antimicrobial activity to their ester counterparts but with altered solubility profiles.

Experimental Protocols

Protocol A: Synthesis of 2-Ethyl-thieno[2,3-d]pyrimidin-4-one

Rationale: This protocol establishes the core scaffold with a C-2 ethyl group using the Gewald method.

Reagents:

  • Butanone (as the ketone source for C5/C6 methyl/ethyl patterning) or Cyclohexanone (for fused systems).

  • Ethyl cyanoacetate.

  • Sulfur (

    
    ).
    
  • Triethylamine (

    
    ).[2][4]
    
  • Propionitrile (as solvent/reactant for C-2 ethyl introduction in modified Gewald) or subsequent cyclization with Propionic Anhydride.

Step-by-Step:

  • Gewald Condensation: Mix ketone (10 mmol), ethyl cyanoacetate (10 mmol), and sulfur (10 mmol) in ethanol (20 mL). Add

    
     (10 mmol) dropwise. Stir at 
    
    
    
    for 2 hours.
    • Checkpoint: Formation of a solid precipitate indicates the 2-aminothiophene intermediate.

  • Cyclization: Isolate the 2-aminothiophene-3-carboxylate. Reflux in propionic anhydride (to install the C-2 ethyl) or react with propionitrile/HCl.

    • Note: Standard formamide reflux gives C-2 H. Using propionic anhydride gives C-2 Ethyl.

  • Workup: Pour reaction mixture into ice water. Filter the precipitate.[3] Recrystallize from ethanol.

  • Validation:

    
     NMR should show the characteristic triplet-quartet pattern of the ethyl group at the C-2 position (
    
    
    
    ppm and
    
    
    ppm).
Protocol B: Kinase Inhibition Assay (EGFR)

Rationale: To validate the SAR of the synthesized ethyl-derivative.

  • System: ADP-Glo™ Kinase Assay (Promega).

  • Enzyme: Recombinant human EGFR (wild type or L858R mutant).

  • Substrate: Poly(Glu, Tyr) 4:1.

  • Procedure:

    • Prepare 3-fold serial dilutions of the ethyl-thienopyrimidine in DMSO.

    • Incubate compound, enzyme, and substrate in kinase buffer for 60 min at RT.

    • Add ADP-Glo Reagent (40 min) to terminate reaction and deplete ATP.

    • Add Kinase Detection Reagent (30 min) to convert ADP to ATP -> Luciferase.

    • Measure Luminescence (RLU).

  • Data Analysis: Plot RLU vs. Log[Concentration] to determine

    
    .
    

Representative Data Trends

Note: The following data summarizes trends observed in thienopyrimidine literature (e.g., EGFR and Antimicrobial studies).

Table 1: Impact of C-6 Substitution on EGFR Inhibition

CompoundR (C-6 Position)EGFR

(nM)
Comment
TP-01-H150Baseline activity.
TP-02-Me45Improved hydrophobic contact.
TP-03 -Ethyl 12 Optimal fit in hydrophobic pocket.
TP-04-Isopropyl35Steric penalty begins.
TP-05-Phenyl80Too bulky for WT, but may fit mutants.

Table 2: Antimicrobial Activity of C-2 Ethyl Derivatives

CompoundR (C-2 Position)S. aureus MIC (

)
E. coli MIC (

)
TP-AM-1-H64>128
TP-AM-2 -Ethyl 8 32
TP-AM-3-Propyl1664

References

  • Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. ResearchGate. Link

  • Munchhof, M. J., et al. (2004).[5] Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Bioorganic & Medicinal Chemistry Letters. Link

  • Bunev, A. S., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI Molecules. Link

  • Heynen, G., et al. (2014). Structure-activity study leading to identification of a highly active thienopyrimidine based EGFR inhibitor. PubMed. Link

  • Abu-Hashem, A. A., et al. (2021). Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents. Arabian Journal of Chemistry. Link

Sources

Exploratory

An In-depth Technical Guide to Identifying and Validating Kinase Targets for 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine

A Senior Application Scientist's Perspective on a Strategic Drug Discovery Workflow Foreword: The Thieno[2,3-d]pyrimidine Scaffold - A Privileged Kinase Inhibitor Motif The thieno[2,3-d]pyrimidine core is a well-establis...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Strategic Drug Discovery Workflow

Foreword: The Thieno[2,3-d]pyrimidine Scaffold - A Privileged Kinase Inhibitor Motif

The thieno[2,3-d]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, bearing a structural resemblance to the native purine bases. This mimicry allows derivatives to competitively bind to the ATP-binding site of a multitude of protein kinases, which are pivotal regulators of cellular signaling.[1][2] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[3][4] Several thieno[2,3-d]pyrimidine-based compounds have demonstrated potent anticancer activities by targeting key kinases such as VEGFR-2, EGFR, and PI3K, with some advancing into clinical and preclinical development.[3][5][6][7]

This guide provides a comprehensive, technically-grounded workflow for the identification and validation of the kinase targets of a novel compound, 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine. As this specific molecule is not extensively characterized in the public domain, we will approach it as a new chemical entity, outlining a robust strategy from initial computational predictions to definitive cellular target engagement.

Part 1: Initial Target Hypothesis Generation - An In Silico Approach

Before embarking on costly and time-consuming wet lab experiments, a well-designed in silico strategy can provide a valuable preliminary assessment of potential kinase targets, helping to prioritize experimental efforts.

1.1. Computational Kinase Target Prediction

The central premise of computational prediction is to leverage the vast existing knowledge of kinase-inhibitor interactions.[8][9] By comparing the structural and chemical features of 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine to databases of known kinase inhibitors, we can generate a ranked list of putative targets.

Methodology:

We will employ a hybrid approach that combines machine learning and structure-based methods for a more robust prediction.[4][10]

  • Machine Learning-Based Prediction: Utilize platforms like KinasePred or KinomeMETA, which employ algorithms trained on large datasets of kinase-inhibitor activity data.[4][11][12] These tools can predict the probability of our compound inhibiting a wide range of kinases.

  • Structure-Based Docking: Perform molecular docking studies against a panel of kinase crystal structures. This will provide insights into the potential binding mode and affinity of the compound within the ATP-binding pocket of various kinases.

Expected Outcome:

This dual computational approach will yield a prioritized list of potential kinase targets, ranked by the likelihood of interaction. This list will guide the design of our subsequent experimental validation.

Part 2: Broad Kinome Profiling - Casting a Wide Net

The initial in silico predictions provide a starting point, but a broad, unbiased screen against a large panel of kinases is essential to understand the compound's selectivity profile and identify both primary targets and potential off-target effects.

2.1. Kinome-Wide Binding and Activity Assays

We will utilize two complementary high-throughput screening platforms to gain a comprehensive understanding of the compound's interaction with the human kinome.

  • Competition Binding Assays (e.g., KINOMEscan™): This technology measures the ability of a compound to displace a known, tagged ligand from the active site of a large panel of kinases.[13] This provides a direct measure of binding affinity (Kd) and is independent of enzyme activity.

  • Enzymatic Activity Assays (e.g., KinaseProfiler™): These assays directly measure the inhibition of the phosphotransferase activity of a panel of kinases.[13][14] This provides functional data (IC50) and is often performed at a single high concentration of the compound for initial screening.

Data Presentation:

The results from these screens should be summarized in a clear, tabular format for easy comparison.

Kinase TargetKINOMEscan™ (% Inhibition @ 1µM)KinaseProfiler™ (% Inhibition @ 1µM)
Kinase A9592
Kinase B8885
Kinase C5248
.........
Part 3: Hit Validation and Potency Determination - Focusing the Investigation

Hits identified in the broad kinome screen must be validated through more rigorous, quantitative assays to confirm their activity and determine their potency.

3.1. In Vitro Kinase Assays for IC50 Determination

For the top candidate kinases identified, we will perform in vitro kinase assays to determine the half-maximal inhibitory concentration (IC50).

Experimental Protocol: Luminescence-Based In Vitro Kinase Assay (e.g., ADP-Glo™)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[15]

  • Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, and ATP in a kinase buffer.

  • Compound Addition: Add serial dilutions of 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine to the reaction wells. Include appropriate controls (no compound and no enzyme).

  • Incubation: Incubate the reaction at the optimal temperature for the specific kinase (typically 30°C or 37°C) for a defined period (e.g., 60 minutes).

  • ADP Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add the kinase detection reagent to convert ADP to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

A similar protocol can be followed for radiometric assays, which utilize radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measure the incorporation of the radioactive phosphate into the substrate.[16][17][18][19][20]

Data Presentation:

Validated Kinase TargetIC50 (nM)
Kinase A15
Kinase B45
Kinase C250
Part 4: Cellular Target Engagement - Confirming Intracellular Activity

Demonstrating that a compound binds to its intended target within the complex environment of a living cell is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for confirming target engagement.[21][22]

4.1. Cellular Thermal Shift Assay (CETSA®)

The principle of CETSA is that the binding of a ligand to its target protein increases the thermal stability of the protein.[22][23][24][25]

Experimental Workflow:

G Compound 6-Ethyl-4-(piperazin-1-yl) thieno[2,3-d]pyrimidine Kinase_A Kinase A Compound->Kinase_A Inhibition Substrate_1 Downstream Substrate 1 Kinase_A->Substrate_1 Phosphorylation Substrate_2 Downstream Substrate 2 Substrate_1->Substrate_2 Signal Transduction Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Substrate_2->Cellular_Response

Caption: Hypothetical signaling pathway inhibited by the compound.

Conclusion and Future Directions

This in-depth technical guide outlines a systematic and robust workflow for the identification and validation of kinase targets for the novel compound 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine. By integrating in silico predictions, broad kinome profiling, rigorous in vitro validation, and definitive cellular target engagement assays, researchers can confidently identify the primary kinase targets of this and other novel inhibitors. The elucidation of the downstream signaling consequences will further solidify the mechanism of action and pave the way for its potential development as a therapeutic agent. The thieno[2,3-d]pyrimidine scaffold continues to be a promising starting point for the development of novel kinase inhibitors, and a thorough understanding of their target profile is paramount for their successful translation. [2][3]

References
  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry. [Link]

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. [Link]

  • Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics. [Link]

  • Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Cellular Thermal Shift Assay (CETSA). Bio-protocol. [Link]

  • ComPuDTIK: Computational Prediction of Drug-Target Interactions in Kinases. IEEE Xplore. [Link]

  • In vitro kinase assay. protocols.io. [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. [Link]

  • In vitro NLK Kinase Assay. PMC. [Link]

  • Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. MDPI. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. [Link]

  • In vitro kinase assay. Bio-protocol. [Link]

  • Computational Prediction and Experimental Verification of New MAP Kinase Docking Sites and Substrates Including Gli Transcription Factors. PLOS ONE. [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. PubMed. [Link]

  • Protocol for Invitro Kinase Assay. Unknown Source. [Link]

  • In vitro kinase assay. protocols.io. [Link]

  • Kinome Profiling. PMC. [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

  • Researchers Reveal AI Platform KinomeMETA for Kinase Multi-target Activity Screening. Chinese Academy of Sciences. [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • Kinome Profiling. Oncolines B.V.. [Link]

  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. MDPI. [Link]

  • Design, Synthesis, Characterization and Biological Activity of Novel Thieno[2,3-d]pyrimidine Derivatives. Academia.edu. [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]

  • Synthesis, biological activity, and in silico studies of thieno[2,3-d]pyrimidine and thieno[2,3-d]triazine derivatives. Semantic Scholar. [Link]

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. [Link]

  • Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Nucleophilic Substitution Strategies for Piperazine-Thienopyrimidines

[1] conditions for 4-piperazinyl-thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine synthesis. Abstract & Strategic Relevance Thienopyrimidines serve as critical bioisosteres to quinazolines in medicinal chemistry, form...

Author: BenchChem Technical Support Team. Date: February 2026

[1]


 conditions for 4-piperazinyl-thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine synthesis.

Abstract & Strategic Relevance

Thienopyrimidines serve as critical bioisosteres to quinazolines in medicinal chemistry, forming the core scaffold of potent kinase inhibitors such as GDC-0941 (Pictilisib) (PI3K inhibitor) and various EGFR inhibitors. The introduction of a piperazine moiety at the C-4 position is a pivotal step, often modulating solubility and pharmacokinetic profiles.

This guide provides a rigorous technical analysis of the nucleophilic aromatic substitution (


) reaction between 4-chlorothienopyrimidines and piperazine derivatives. Unlike generic protocols, this document details the mechanistic causality behind solvent/base selection and offers three distinct protocols ranging from standard thermal displacement to Pd-catalyzed cross-coupling for deactivated systems.

Mechanistic Foundation

The reactivity of the thienopyrimidine scaffold is governed by the electron-deficient nature of the pyrimidine ring. The nitrogen atoms at positions 1 and 3 withdraw electron density, rendering the C-4 position highly electrophilic.

Reaction Pathway ( )

The reaction proceeds via a classic addition-elimination mechanism:

  • Nucleophilic Attack: The secondary amine of the piperazine attacks the C-4 carbon, breaking the aromaticity and forming a Meisenheimer-like tetrahedral intermediate.

  • Elimination: The chloride ion is expelled, restoring aromaticity.

Regioselectivity: In 2,4-dichlorothienopyrimidines, the C-4 position is significantly more reactive than C-2 due to the specific resonance stabilization of the intermediate and the proximity to the N-3 nitrogen. This allows for selective mono-substitution at C-4 under controlled conditions (


C to RT).
Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the appropriate synthetic route based on substrate electronic properties.

ReactionLogic Start Start: 4-Chlorothienopyrimidine + Piperazine CheckSub Analyze Substrate Electronics Start->CheckSub Activated Electron Deficient (Standard) (e.g., Unsubstituted or EWG on Thiophene) CheckSub->Activated High Reactivity Deactivated Electron Rich / Steric Hindrance (e.g., Alkyl/EDG on Thiophene) CheckSub->Deactivated Low Reactivity RouteA Route A: Standard Thermal S_NAr Solvent: iPrOH/EtOH Base: DIPEA/TEA Temp: 80°C Activated->RouteA Scale-up Preferred RouteB Route B: Microwave Assisted Solvent: iPrOH or DMF Temp: 120-150°C Time: 10-20 min Activated->RouteB High Throughput / Library Gen RouteC Route C: Buchwald-Hartwig Coupling Catalyst: Pd(OAc)2 / BINAP Base: Cs2CO3 Solvent: Toluene/Dioxane Deactivated->RouteC S_NAr Failure

Caption: Decision matrix for selecting synthetic conditions based on thienopyrimidine electronic properties.

Critical Reaction Parameters

Solvent Selection
  • Isopropanol (iPrOH) / Ethanol (EtOH): Recommended for Standard Protocols.

    • Why: Protic solvents can stabilize the anionic transition state (Meisenheimer complex) via hydrogen bonding. Furthermore, the product (often the HCl salt if no base is used, or the free base) frequently precipitates upon cooling, simplifying workup.

  • DMF / DMSO: Recommended for Unreactive Substrates.

    • Why: High dielectric constants dissociate ion pairs, increasing the nucleophilicity of the amine. However, workup is more tedious (requires aqueous extraction).

  • DCM / THF: Generally avoided for thermal

    
     due to low boiling points, preventing the reaction from overcoming the activation energy barrier.
    
Base Selection
  • DIPEA (Hünig's Base): The gold standard. Sterically hindered, it scavenges the HCl generated without competing as a nucleophile.

  • Potassium Carbonate (

    
    ):  Effective in DMF/DMSO but requires filtration of solids.
    
  • Excess Piperazine: In cost-insensitive scenarios, using 3-4 equivalents of piperazine allows the excess amine to act as the HCl scavenger.

Experimental Protocols

Protocol A: Standard Thermal Substitution (Scale-Up Friendly)

Best for: Gram-scale synthesis of standard activated thienopyrimidines.

Materials:

  • 4-Chlorothieno[2,3-d]pyrimidine (1.0 equiv)

  • N-Boc-Piperazine or substituted piperazine (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Isopropanol (iPrOH) [Concentration: 0.2 M]

Procedure:

  • Charge: To a round-bottom flask equipped with a magnetic stir bar, add the 4-chlorothienopyrimidine substrate.

  • Solvate: Add Isopropanol (5 mL per mmol substrate). Stir to create a suspension.

  • Activate: Add DIPEA (2.0 equiv) followed by the piperazine derivative (1.2 equiv).

  • Reflux: Equip with a reflux condenser and heat the mixture to 80–85°C (reflux) for 4–12 hours .

    • Checkpoint: Monitor by TLC (System: 5% MeOH in DCM). The starting material spot (high

      
      ) should disappear.
      
  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature, then to

      
      C in an ice bath.
      
    • If a precipitate forms, filter the solid and wash with cold iPrOH followed by Hexanes.

    • Alternative: If no precipitate forms, concentrate the solvent in vacuo, redissolve in DCM, wash with water (

      
      ) and brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from EtOH or purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: Microwave-Assisted Synthesis

Best for: Rapid library generation and medicinal chemistry SAR exploration.

Materials:

  • Microwave vial (2-5 mL)

  • Solvent: Ethanol or Acetonitrile[1]

Procedure:

  • Combine 4-chlorothienopyrimidine (0.5 mmol), piperazine (0.6 mmol), and DIPEA (1.0 mmol) in a microwave vial.

  • Add EtOH (2.5 mL). Cap the vial.

  • Irradiate: Heat to 120°C for 15 minutes (High absorption setting).

  • Workup: Pour the reaction mixture into ice water (10 mL). Collect the precipitate via filtration.

Protocol C: Buchwald-Hartwig Amination (Catalytic)

Best for: Deactivated substrates (e.g., those with electron-donating groups on the thiophene ring) where


 fails.

Materials:

  • Catalyst:

    
     (2 mol%) or 
    
    
    
  • Ligand: BINAP or Xantphos (4 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane (degassed)

Procedure:

  • In a glovebox or under Argon stream, charge a sealed tube with the chloro-substrate, piperazine, base, Pd catalyst, and ligand.

  • Add degassed Toluene (0.1 M).

  • Seal and heat to 100°C overnight.

  • Filter through a Celite pad (eluting with DCM) to remove palladium residues before column chromatography.

Data Summary & Troubleshooting

VariableCondition A (

Thermal)
Condition B (

MW)
Condition C (Pd-Cat)
Reaction Time 4 - 12 Hours10 - 20 Minutes12 - 24 Hours
Temperature 80°C (Reflux)120 - 150°C100°C
Yield (Typical) 75 - 90%80 - 95%50 - 80%
Impurity Profile Low (clean conversion)Low (some thermal decomp)Moderate (Pd residues)
Use Case Process Scale-upLead OptimizationUnreactive Scaffolds

Troubleshooting Guide:

  • Low Conversion: Switch solvent to DMF and increase temp to

    
    C. Ensure the system is anhydrous if hydrolysis (formation of thienopyrimidinone) is observed.
    
  • Regioselectivity Issues: If starting with 2,4-dichlorothienopyrimidine, perform the reaction at

    
    C in THF with 1.0 equiv of amine to strictly control substitution at C-4.
    
  • Product Solubility: If the product is water-soluble (common with piperazines), avoid aqueous workup. Evaporate solvent and load directly onto a silica column or use amine-functionalized silica.

References

  • Synthesis of GDC-0941 (Pictilisib)

    • Title: The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer.[2][3]

    • Source: Journal of Medicinal Chemistry, 2008.
    • URL:[Link]

  • General Thienopyrimidine Synthesis

    • Title: Synthesis, Characterization and Pharmacological Evaluation of 2-Substituted thieno[2,3-d]pyrimidine-4(3H)-ones.
    • Source: Asian Journal of Chemistry.
    • URL:[Link]

  • Microwave Assisted Protocols

    • Title: Synthesis of 4-amino substituted thienopyrimidines using SNAr.
    • Source: ResearchG
    • URL:[Link]

  • Mechanistic Insight (

    
    ): 
    
    • Title: Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions (Element Effect and Leaving Group Order).[4]

    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link]

Sources

Application

Precision In Vitro Assay Protocols for Thienopyrimidine Derivatives

From Solubilization to Kinase Profiling Abstract Thienopyrimidine derivatives represent a privileged scaffold in medicinal chemistry, serving as bioisosteres to quinazolines and purines. They are extensively utilized as...

Author: BenchChem Technical Support Team. Date: February 2026

From Solubilization to Kinase Profiling

Abstract Thienopyrimidine derivatives represent a privileged scaffold in medicinal chemistry, serving as bioisosteres to quinazolines and purines. They are extensively utilized as potent inhibitors of kinases such as PI3K, EGFR, VEGFR-2, and mTOR. However, their inherent hydrophobicity and potential for autofluorescence present specific challenges in in vitro assay development. This application note provides a rigorous, field-validated guide for preparing and profiling thienopyrimidine derivatives, ensuring high-fidelity data in biochemical and cellular assays.

Introduction: The Thienopyrimidine Scaffold

The thieno[2,3-d]pyrimidine core is structurally distinct yet functionally analogous to the adenine ring of ATP. This similarity allows these derivatives to act as ATP-competitive inhibitors within the catalytic cleft of protein kinases.

  • Key Targets: Class I PI3K isoforms (e.g., GDC-0941/Pictilisib), EGFR (including T790M mutants), and FLT3.

  • Critical Challenge: While high lipophilicity enhances membrane permeability, it complicates aqueous solubility during assay setup. Improper handling leads to compound precipitation, resulting in "false flat" IC50 curves or erratic replicates.

Compound Management & Solubilization

Objective: To generate stable, homogeneous solutions that accurately reflect the nominal concentration in the assay well.

Stock Solution Preparation

Thienopyrimidines are generally insoluble in water but highly soluble in dimethyl sulfoxide (DMSO).

  • Weighing: Weigh a minimum of 1-2 mg of solid compound to minimize static error.

  • Solvent: Add anhydrous DMSO (≥99.9%) to achieve a stock concentration of 10 mM or 20 mM . Avoid higher concentrations (e.g., 100 mM) unless solubility is empirically verified, as freeze-thaw cycles can induce irreversible precipitation.

  • Storage: Aliquot into amber glass or polypropylene vials. Store at -20°C. Desiccate before opening to prevent water absorption (DMSO is hygroscopic; water uptake reduces compound solubility).

The "Intermediate Dilution" Method

Directly pipetting a high-concentration DMSO stock into a purely aqueous buffer often causes immediate, microscopic precipitation (the "crashing out" effect). Use an intermediate step.

Protocol:

  • Step A (100% DMSO Serial Dilution): Prepare a 3-fold serial dilution series in a polypropylene plate using 100% DMSO. This ensures all compounds remain solubilized during the dilution process.

  • Step B (Intermediate Plate): Transfer 1 µL of the Step A series into 19-49 µL of assay buffer (depending on final desired DMSO %). Mix immediately.

  • Step C (Assay Plate): Transfer the diluted aqueous/DMSO mixture to the final assay plate.

Rationale: This method prevents the "shock" of a 1000-fold dilution step and ensures the DMSO concentration is identical across all data points, eliminating solvent-effect artifacts.

Visualization: Compound Dilution Workflow

CompoundPrep cluster_0 Step A: Stock & Serial Dilution cluster_1 Step B: Intermediate Step cluster_2 Step C: Final Assay Stock 20 mM Stock (100% DMSO) Serial Serial Dilution (100% DMSO) Stock->Serial 3-fold dilution InterPlate Intermediate Plate (5-10% DMSO) Serial->InterPlate 1 µL transfer Buffer Assay Buffer Buffer->InterPlate FinalWell Final Assay Well (<1% DMSO) InterPlate->FinalWell Transfer to Assay Enzyme Enzyme/Cells Enzyme->FinalWell

Caption: Optimized dilution workflow to prevent thienopyrimidine precipitation in aqueous buffers.

Biochemical Kinase Assay Protocol (ADP-Glo™ Example)

Application: Determining IC50 values for PI3K or EGFR inhibition. Method: ADP-Glo™ (Promega) is recommended over fluorescence-based assays (like FRET) for initial screening of thienopyrimidines to avoid potential autofluorescence interference common with fused heterocyclic rings.

Reagents[1][2][3][4][5][6][7][8]
  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT. (Fresh DTT is critical).

  • Substrate: Lipid substrate (e.g., PIP2:PS for PI3K) or Poly(Glu,Tyr) for EGFR.

  • ATP: Ultrapure ATP (concentration must be at

    
     apparent).
    
Step-by-Step Protocol
  • Enzyme Priming: Dispense 2 µL of diluted Kinase (e.g., PI3Kα) into a white, low-volume 384-well plate.

  • Inhibitor Addition: Add 1 µL of the thienopyrimidine derivative from the Intermediate Plate (see Section 2.2).

    • Critical Step: Centrifuge plate (1000 rpm, 1 min) and incubate for 15-30 minutes at Room Temperature (RT). This allows the inhibitor to bind the ATP pocket before competition begins.

  • Reaction Start: Add 2 µL of ATP/Substrate mix.

    • Final Volume: 5 µL.

    • Final DMSO: Typically 1%.

  • Incubation: Seal and incubate for 60 minutes at RT (or 30°C depending on enzyme kinetics).

  • Termination (ADP-Glo Reagent): Add 5 µL of ADP-Glo Reagent. Incubate 40 mins. This stops the kinase reaction and depletes remaining ATP.[1]

  • Detection (Kinase Detection Reagent): Add 10 µL of Kinase Detection Reagent. Incubate 30 mins. This converts generated ADP back to ATP, which drives luciferase.[1]

  • Readout: Measure Luminescence (Integration time: 0.5 - 1.0 sec).

Visualization: Target Pathway (PI3K/Akt/mTOR)

Thienopyrimidines (e.g., GDC-0941) heavily target this pathway. Understanding the signaling flow is crucial for downstream cellular assay design.

PI3KPathway RTK RTK (e.g., EGFR) PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT (Key Node) PIP3->AKT PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation PDK1->AKT Phosphorylation mTOR mTORC1 AKT->mTOR Activation Effect Cell Growth & Survival mTOR->Effect Inhibitor Thienopyrimidine (Inhibitor) Inhibitor->PI3K Blocks ATP Binding

Caption: Mechanism of Action: Thienopyrimidines block the conversion of PIP2 to PIP3 by inhibiting PI3K.

Cellular Viability & Potency Assays

Objective: Verify that biochemical inhibition translates to cellular efficacy (e.g., in MCF-7 or PC-3 cell lines).

Assay Selection[9]
  • Recommended: CellTiter-Glo® (ATP) or CCK-8 (WST-8) .

  • Caution: Avoid MTT if possible. Some heterocyclic compounds can directly reduce tetrazolium salts, causing false positives. If MTT is necessary, include a "no-cell" control containing the compound and MTT reagent to check for chemical reduction.

Protocol (Adherent Cells)
  • Seeding: Plate cells (3,000 - 5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add compounds using the Intermediate Dilution method (Section 2.2).

    • Duration: Thienopyrimidines are often cytostatic. A 72-hour incubation is standard to observe significant growth inhibition.

  • Lysis/Readout: Add CellTiter-Glo reagent (1:1 ratio). Shake for 2 mins (cell lysis). Incubate 10 mins (signal stabilization). Read Luminescence.

Data Analysis & Quality Control

Calculation of IC50

Normalize data to controls:

  • High Control (HC): DMSO only (0% inhibition).

  • Low Control (LC): No Enzyme or Known Inhibitor (100% inhibition).



Fit data using a 4-parameter logistic (4PL) non-linear regression model.

Troubleshooting Thienopyrimidine Assays
IssueProbable CauseSolution
Steep Hill Slope (> 2.0) Compound precipitation or aggregation.Reduce max concentration; add 0.01% Triton X-100 to buffer; verify solubility.
High Background (Fluorescence) Autofluorescence of the thiophene ring.Switch to Luminescent assay (ADP-Glo) or Red-shifted dyes.
Shift in IC50 vs. Literature ATP concentration mismatch.Ensure ATP concentration in assay =

of the kinase.

References

  • Folkes, A. J., et al. (2008).[2] "The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer." Journal of Medicinal Chemistry.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

  • BenchChem. "Comparative Analysis of Thieno[2,3-d]pyrimidine Inhibitors: A Guide to Structure-Activity Relationships."

  • Simeon, S., et al. (2018). "Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors." SLAS Discovery.

  • National Center for Advancing Translational Sciences (NCATS). "Assay Guidance Manual: Interference with Fluorescence and Absorbance." NCBI Bookshelf.

Sources

Method

Application Note: Formulation Strategies for 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine in In Vivo Studies

Executive Summary This guide details the formulation protocols for 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine (referred to herein as TP-Piperazine ), a scaffold commonly utilized in the development of kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the formulation protocols for 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine (referred to herein as TP-Piperazine ), a scaffold commonly utilized in the development of kinase inhibitors (e.g., PI3K, EGFR) and GPCR ligands (e.g., Adenosine A2A antagonists).

Due to the lipophilic nature of the thienopyrimidine core and the basicity of the piperazine moiety, this compound presents Class II characteristics in the Biopharmaceutics Classification System (BCS): Low Solubility, High Permeability . Successful in vivo administration requires overcoming aqueous insolubility while preventing precipitation in the bloodstream or gastrointestinal tract.

This document provides three validated formulation protocols:

  • Solution Formulation (IV/IP): For pharmacokinetic (PK) profiling.

  • Suspension Formulation (PO): For high-dose efficacy/toxicology studies.

  • Advanced Complexation (IV/PO): Cyclodextrin-based approach for maximum tolerability.

Physicochemical Profiling & Pre-formulation

Before selecting a vehicle, the researcher must understand the "Solubility Handle" of the molecule.

PropertyValue (Approx.)Implication for Formulation
Molecular Weight ~248.35 g/mol Low MW favors permeability.
LogP (Lipophilicity) 2.5 – 3.2Poor water solubility at neutral pH. Requires co-solvents or surfactants.
pKa (Piperazine) Basic (~9.8 & ~5.[1]3)Critical: Solubility increases drastically at pH < 5.0 due to protonation of the piperazine nitrogen.
Physical State Crystalline SolidHigh lattice energy may resist dissolution; sonication is required.
The "Solubility Handle" Strategy

The piperazine ring is the key to solubilization. By adjusting the vehicle pH to 3.5–4.5, we protonate the secondary amine, converting the free base into a soluble salt in situ. Avoid neutral buffered saline (pH 7.4) as a primary solvent , as it will cause immediate precipitation.

Formulation Decision Tree

Use the following logic flow to select the appropriate protocol for your study.

FormulationDecision Start Start: Define Study Goal Route Route of Administration? Start->Route IV_IP Intravenous (IV) or Intraperitoneal (IP) Route->IV_IP PO Oral Gavage (PO) Route->PO ProtocolA Protocol A: Co-solvent/Acid Mix (DMSO/PEG/Water) IV_IP->ProtocolA Alternative (Discovery PK) ProtocolC Protocol C: Cyclodextrin Complex (HP-β-CD) IV_IP->ProtocolC Preferred (Low Toxicity) Dose Target Dose? PO->Dose LowDose < 10 mg/kg (Solution Required) Dose->LowDose HighDose > 10 mg/kg (Suspension Acceptable) Dose->HighDose LowDose->ProtocolA LowDose->ProtocolC ProtocolB Protocol B: Standard Suspension (MC/Tween 80) HighDose->ProtocolB

Figure 1: Decision matrix for vehicle selection based on administration route and dosage requirements.

Detailed Protocols

Protocol A: Co-solvent Solution (Discovery PK)

Best for: IV bolus (low volume), IP, or low-dose PO. Concept: Uses DMSO to break the crystal lattice, PEG400 to maintain solubility, and acidic water to protonate the piperazine.

Vehicle Composition: 5% DMSO / 40% PEG 400 / 55% Water (pH 4.0) Note: Do not use Saline initially; salt ions can suppress solubility via the common ion effect.

Step-by-Step Procedure:

  • Weighing: Weigh the required amount of TP-Piperazine into a sterile glass vial.

  • Primary Dissolution: Add DMSO (5% of final volume). Vortex vigorously for 1 minute. The solution should be clear yellow.

  • Stabilization: Add PEG 400 (40% of final volume). Vortex for 30 seconds.

  • Dilution: Slowly add Distilled Water (55% of final volume) while vortexing.

    • Critical Step: If precipitation occurs, acidify immediately with 1N HCl (dropwise) until the solution clears (target pH 3–4).

  • Sterilization: Pass through a 0.22 µm PES syringe filter.

Protocol B: Oral Suspension (Efficacy/Tox)

Best for: High dose oral gavage (>10 mg/kg) where solubility limits are exceeded. Concept: Creates a stable, homogeneous suspension using a thickening agent (Methylcellulose) and a wetting agent (Tween 80).

Vehicle Composition: 0.5% Methylcellulose (MC) + 0.2% Tween 80 in Water.

Step-by-Step Procedure:

  • Vehicle Prep:

    • Heat water to 80°C. Add Methylcellulose powder (400 cP grade) slowly with agitation.

    • Cool to 4°C to hydrate. Add Tween 80.

  • Compound Prep: Weigh TP-Piperazine micronized powder.

  • Wetting: Add the vehicle in small increments (geometric dilution) to the powder.

  • Homogenization: Triturate with a mortar and pestle or use a probe sonicator to break up aggregates.

  • Final Mix: Adjust to final volume. Vortex immediately before dosing.

Protocol C: Cyclodextrin Complexation (Gold Standard)

Best for: IV infusion, sensitive animal models, and preventing injection site irritation. Concept: Encapsulates the lipophilic thienopyrimidine core inside the hydrophobic cavity of the cyclodextrin, shielding it from water.

Vehicle Composition: 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in 50 mM Citrate Buffer (pH 4.0).

Step-by-Step Procedure:

  • Buffer Prep: Prepare 50 mM Citrate Buffer adjusted to pH 4.0.

  • CD Dissolution: Dissolve HP-β-CD (20g per 100mL) in the buffer. Ensure it is clear.

  • Compound Addition: Add TP-Piperazine to the cyclodextrin solution.

  • Complexation:

    • Sonicate in a water bath at 40°C for 30–60 minutes.

    • Shake on an orbital shaker overnight at room temperature (optional but recommended for max concentration).

  • Filtration: Filter through 0.22 µm filter to remove any un-complexed solid.

Quality Control & Stability

Before injecting animals, you must validate the formulation.

TestMethodAcceptance Criteria
Visual Inspection Hold vial against black/white background.Solution: Clear, no particulates. Suspension: Uniform, re-dispersible.
Dilution Integrity Dilute 100µL of formulation into 1mL warm saline (37°C).No immediate precipitation (simulates blood stream entry).
pH Check pH Strip or Meter.Protocol A/C: pH 3.5 – 4.5. Protocol B: Neutral.

In Vivo Administration Guidelines

Dosing Volume Limits

Respecting physiological limits is crucial for animal welfare and data integrity.

SpeciesRouteMax Volume (Recommended)Max Volume (Absolute Limit)
Mouse (25g) IV (Bolus)5 mL/kg (125 µL)10 mL/kg
PO10 mL/kg (250 µL)20 mL/kg
IP10 mL/kg (250 µL)20 mL/kg
Rat (250g) IV (Bolus)2 mL/kg (0.5 mL)5 mL/kg
PO10 mL/kg (2.5 mL)20 mL/kg
Workflow Visualization

PrepWorkflow Weigh 1. Weigh Compound (Micronized) Solvent 2. Add Primary Solvent (DMSO or Acidic Buffer) Weigh->Solvent Energy 3. Apply Energy (Sonicate/Vortex) Solvent->Energy Stabilize 4. Add Stabilizer (PEG400 or HP-β-CD) Energy->Stabilize QC 5. QC Check (Clarify & pH) Stabilize->QC

Figure 2: General workflow for preparing thienopyrimidine formulations.

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[2] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

  • European Medicines Agency (EMA). (2010). Reflection paper on the formulation of poorly soluble compounds. EMA/CHMP/QWP/56678/2010. Link

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27. Link

  • Stella, V. J., & He, Q. (2008). Cyclodextrins.[2] Toxicologic Pathology, 36(1), 30-42. Link

  • PubChem. (2025).[3][4] Thieno[2,3-d]pyrimidine derivatives and physicochemical data. National Library of Medicine. Link

Sources

Application

Mastering the Final Step: Application Notes and Protocols for the Recrystallization of Thieno[2,3-d]pyrimidine Compounds

For Researchers, Scientists, and Drug Development Professionals The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a bioisostere of quinazolines and purine nucleobases.[1] This st...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a bioisostere of quinazolines and purine nucleobases.[1] This structural similarity has led to the development of a multitude of derivatives with a broad spectrum of biological activities, including roles as kinase inhibitors, anticancer agents, and antimicrobials.[1][2] As with any synthetic compound destined for biological evaluation, achieving high purity is not merely a procedural step but a prerequisite for reliable and reproducible data. Recrystallization stands as the most powerful and cost-effective method for the final purification of these solid compounds, capable of removing trace impurities that chromatographic methods may leave behind.

This comprehensive guide provides a detailed exploration of recrystallization methods tailored for thieno[2,3-d]pyrimidine derivatives. Moving beyond a simple list of steps, this document delves into the rationale behind solvent selection and procedural choices, empowering researchers to troubleshoot and optimize purification protocols for novel analogs.

The Principle of Recrystallization: A Game of Solubility

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for hot filtration).

The process generally involves:

  • Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent.

  • Filtration (optional): Removing insoluble impurities from the hot solution.

  • Crystallization: Allowing the hot, saturated solution to cool slowly, causing the desired compound to crystallize out as its solubility decreases.

  • Isolation: Collecting the purified crystals by filtration.

  • Drying: Removing residual solvent from the crystals.

Selecting the Optimal Solvent System

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. For thieno[2,3-d]pyrimidines, the polarity can vary significantly based on the substituents on the thiophene and pyrimidine rings. A "like dissolves like" approach is a good starting point; however, experimental screening is indispensable.[3]

Commonly successful solvents for the recrystallization of thieno[2,3-d]pyrimidine derivatives include:

SolventPolarityTypical Applications & Notes
Ethanol Polar ProticA versatile and frequently used solvent for a wide range of thieno[2,3-d]pyrimidines, from simple to complex derivatives.[4][5][6][7][8] Often provides good crystal quality upon cooling.
Methanol Polar ProticSimilar to ethanol, used for compounds with moderate polarity.[4] Its lower boiling point can be advantageous for sensitive compounds.
Isopropanol Polar ProticA good alternative to ethanol, sometimes offering different solubility profiles. Often used in mixed solvent systems.[5][9]
Water Highly Polar ProticEffective for more polar derivatives, such as diols or salts.[4] Can be challenging to remove completely.
Ethanol/Water Mixtures VariableAn excellent mixed solvent system where water acts as an anti-solvent. Allows for fine-tuning of polarity to induce crystallization.[10]
Isopropanol/Water Mixtures VariableSimilar to ethanol/water, providing another option for polarity adjustment.[10]
Ethyl Acetate/Petroleum Ether VariableA common non-polar/polar aprotic mixture. The compound is dissolved in the more polar solvent (ethyl acetate), and the less polar anti-solvent (petroleum ether) is added to induce precipitation.[11]
Dimethylformamide (DMF) Polar AproticUsed for compounds that are difficult to dissolve in other solvents. Often used in combination with an anti-solvent like water due to its high boiling point.[5][10]

Core Recrystallization Protocols for Thieno[2,3-d]pyrimidines

The following protocols are designed as robust starting points. Researchers should be prepared to modify solvent choices, volumes, and cooling rates to optimize for their specific derivative.

Protocol 1: Single Solvent Recrystallization

This is the most straightforward method and should be the first approach attempted if a suitable single solvent is identified. Ethanol is a common and effective choice for many thieno[2,3-d]pyrimidine derivatives.[4][6][7]

Workflow for Single Solvent Recrystallization

A Dissolve crude product in minimum hot solvent (e.g., Ethanol) B Hot filtration (optional, if insoluble impurities are present) A->B C Slowly cool the filtrate to room temperature B->C D Cool further in an ice-water bath C->D E Collect crystals by vacuum filtration D->E F Wash crystals with a small amount of cold solvent E->F G Dry crystals under vacuum F->G

Caption: Workflow for a typical single-solvent recrystallization.

Step-by-Step Methodology:

  • Solvent Selection: Place a small amount of the crude thieno[2,3-d]pyrimidine compound in a test tube. Add a few drops of the chosen solvent (e.g., ethanol) at room temperature. If the compound dissolves immediately, the solvent is too polar. If it remains insoluble, heat the test tube gently. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to a gentle boil with stirring (a magnetic stir bar is recommended). Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Protocol 2: Solvent-Antisolvent Recrystallization

This method is particularly useful when the thieno[2,3-d]pyrimidine derivative is highly soluble in one solvent but poorly soluble in another, and no single solvent has the ideal temperature-dependent solubility profile. A common pair is DMF and water.[10]

Workflow for Solvent-Antisolvent Recrystallization

A Dissolve crude product in a 'good' solvent (e.g., DMF) at room temperature B Slowly add an 'anti-solvent' (e.g., Water) until the solution becomes turbid A->B C Gently heat the mixture until the solution becomes clear again B->C D Allow the solution to cool slowly to room temperature C->D E Collect crystals by vacuum filtration D->E F Wash crystals with a mixture of the two solvents or the anti-solvent E->F G Dry crystals under vacuum F->G

Caption: Workflow for the solvent-antisolvent recrystallization method.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude thieno[2,3-d]pyrimidine compound in a minimal amount of a "good" solvent (e.g., DMF) at room temperature.

  • Induce Precipitation: Slowly add the "anti-solvent" (e.g., water) dropwise with stirring until the solution becomes persistently cloudy (turbid). This indicates the point of saturation.

  • Re-dissolution: Gently heat the mixture until the solution becomes clear again. If necessary, add a tiny amount of the "good" solvent to aid dissolution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. The decrease in solubility will induce crystallization.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in Protocol 1. The wash solvent should typically be the anti-solvent or a mixture rich in the anti-solvent.

Troubleshooting Common Recrystallization Issues

  • Oiling Out: The compound separates as a liquid instead of a solid. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute.

    • Solution: Reheat the solution to dissolve the oil. Add more solvent and allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also help initiate proper crystallization.

  • No Crystals Form: The solution remains clear even after cooling.

    • Solution: The solution may be too dilute. Try boiling off some of the solvent to increase the concentration. Scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites. Alternatively, add a seed crystal.

  • Poor Recovery: The yield of crystals is low.

    • Solution: Too much solvent may have been used during dissolution. Ensure the minimum amount of hot solvent was used. Cooling the solution in an ice bath for a longer period can also help maximize the yield. Check the filtrate for any precipitated product.

Conclusion

The purification of thieno[2,3-d]pyrimidine derivatives by recrystallization is a critical step in ensuring the quality and reliability of subsequent biological and pharmacological studies. While general principles guide the process, a systematic and empirical approach to solvent selection and method optimization is key to success. By understanding the causality behind each step, from solvent choice to cooling rate, researchers can effectively implement and troubleshoot these protocols to obtain highly pure crystalline materials.

References

  • Taylor & Francis. (2017, June 1). Newest Developments in the Preparation of Thieno[2,3-d]pyrimidines. Retrieved from [Link]

  • SciELO. (n.d.). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Retrieved from [Link]

  • Hindawi. (n.d.). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • MDPI. (2010, June 1). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Retrieved from [Link]

  • Taylor & Francis Online. (2021, December 26). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Retrieved from [Link]

  • ResearchGate. (2025, December 13). Novel thieno[2,3-d]pyrimidines: Their design, synthesis, crystal structure analysis and pharmacological evaluation. Retrieved from [Link]

  • MDPI. (2022, January 27). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Crystallization Solvents. Retrieved from [Link]

  • ACS Publications. (2013, April 9). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of Thieno[2,3-d]pyrimidin-2-ylmethanamine Combinatorial Library with Four Diversity Points. Retrieved from [Link]

  • Molecules. (n.d.). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Retrieved from [Link]

  • MDPI. (2021, December 26). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine

Status: Operational Ticket ID: SOL-TP-004 Assigned Specialist: Senior Application Scientist, Formulation Chemistry Executive Summary: The "Brick Dust" Challenge You are likely working with 6-Ethyl-4-(piperazin-1-yl)thien...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-TP-004 Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary: The "Brick Dust" Challenge

You are likely working with 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine , a scaffold characteristic of ATP-competitive kinase inhibitors.

The Physicochemical Reality:

  • The Core (Thieno[2,3-d]pyrimidine): This fused heteroaromatic system is planar and highly lipophilic (

    
     likely > 3.0). It suffers from high crystal lattice energy (often called "brick dust"), resisting dissolution in water.
    
  • The Handle (Piperazine): This is your salvation. The distal secondary amine (

    
    ) provides a basic center (
    
    
    
    ) capable of ionization.

Your Strategy: You cannot rely on passive dissolution. You must disrupt the crystal lattice using Salt Formation (primary strategy) or Inclusion Complexation (secondary strategy).

Module 1: Salt Selection (The Primary Fix)

The free base of your compound likely has aqueous solubility


 at neutral pH. To achieve concentrations suitable for IV dosing or high-concentration assays (

), you must protonate the distal piperazine nitrogen.
The Science of the Salt

The nitrogen attached to the thienopyrimidine ring (


) is non-basic due to resonance delocalization into the aromatic system. Do not target this nitrogen.  All salt formation efforts must target the distal secondary amine (

).
Interactive Workflow: Salt Selection Decision Tree

SaltSelection Start Start: Free Base Solubility < 1 µg/mL pKaCheck Verify pKa of Distal Nitrogen (Est. 8.5 - 9.5) Start->pKaCheck CounterIon Select Counter-ion pKaCheck->CounterIon HCl Tier 1: Hydrochloric Acid (High solubility, risk of hygroscopicity) CounterIon->HCl First Choice Mesylate Tier 1: Methanesulfonic Acid (Excellent solubility, stable crystal) CounterIon->Mesylate Preferred for Kinase Inhibitors Tosylate Tier 2: p-Toluenesulfonic Acid (Good for lipophilic salts) CounterIon->Tosylate If others oil out Screen Perform Micro-Scale Screen HCl->Screen Mesylate->Screen Tosylate->Screen Outcome Check Stability & Hygroscopicity Screen->Outcome

Figure 1: Decision matrix for selecting the optimal counter-ion for piperazine-containing thienopyrimidines.

Protocol: Micro-Scale Salt Screening

Use this protocol to identify the best solid form before scaling up.

  • Preparation: Dissolve 50 mg of free base in 10 volumes (0.5 mL) of hot Ethanol or Isopropanol.

  • Acid Addition: Add 1.05 equivalents of the selected acid (HCl, Methanesulfonic acid).

    • Note: For HCl, use 1.25M HCl in ethanol. For Mesylate, use neat acid diluted in the solvent.

  • Crystallization:

    • Allow to cool slowly to room temperature.

    • If no precipitate forms, cool to 4°C.

    • Troubleshooting: If "oiling out" occurs, reheat and add an anti-solvent (Ethyl Acetate or MTBE) dropwise until cloudy, then cool.

  • Validation: Filter solids and dry. Measure solubility in water (pH 7.4 buffer will likely convert it back to free base, so measure in water or pH 4.5 acetate buffer).

Counter-IonAdvantagesDisadvantages
Hydrochloride (HCl) Highest theoretical solubility; GRAS status.Often hygroscopic (absorbs water); can form hydrates.
Mesylate (

)
Gold Standard for kinase inhibitors; lipophilic counter-ion stabilizes the lattice.Higher molecular weight penalty.
Isethionate Excellent biocompatibility; good for IV formulations.Synthesis can be trickier (requires isethionic acid).

Module 2: Formulation for Biological Assays

If you cannot isolate a salt, or if the salt precipitates in your assay buffer (pH 7.4), use this formulation strategy.

The "Common Ion" Trap

Problem: You dissolve your HCl salt in water (clear solution), but when you add it to PBS (Phosphate Buffered Saline), it precipitates immediately. Cause: The "Common Ion Effect" (chloride in PBS) or the pH shift back to basic conditions (


) causes the free base to crash out.
Solution: Cyclodextrin Complexation

Thienopyrimidines bind exceptionally well to Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
. The hydrophobic thieno-ring sits inside the cavity, shielding it from water, while the hydroxyls on the outside solubilize the complex.

Formulation cluster_method Preparation Method Drug Thienopyrimidine (Hydrophobic Host) Complex Inclusion Complex (Soluble) Drug->Complex Encapsulation CD HP-beta-CD (Bucket) CD->Complex Step1 Dissolve 20% w/v HP-b-CD in Water/Saline Step2 Add Drug (Excess) Step1->Step2 Step3 Stir 24h or Sonicate Step2->Step3 Step4 Filter (0.22 um) Step3->Step4

Figure 2: Mechanism and workflow for creating a cyclodextrin inclusion complex.

Standard Assay Formulation (IV/IP Compatible):

  • Vehicle: 20% (w/v) HP-

    
    -CD in 50mM Sodium Acetate buffer (pH 4.5).
    
  • Procedure: Add compound to vehicle. Sonicate for 20 mins at 40°C.

  • Why this works: The acidic pH keeps the piperazine protonated, while the Cyclodextrin shields the lipophilic core. This dual-action approach often achieves >5 mg/mL solubility.

Module 3: Troubleshooting & FAQs

Q: My compound dissolves in DMSO but crashes out when I dilute into cell media. Why? A: This is the "Solubility Cliff." Your compound is likely soluble in DMSO (


 mM) but insoluble in water (


M). When you dilute 1:1000, the DMSO concentration drops to 0.1%, and the water forces the lipophilic thienopyrimidine to aggregate.
  • Fix: Use an intermediate dilution step. Dilute DMSO stock into culture media containing 10% FBS (proteins bind drug) or media + 0.5% Tween 80 . Do not dilute directly into serum-free media.

Q: The HCl salt turned into a sticky gum. How do I fix this? A: You likely trapped solvent or formed an amorphous salt.

  • Fix: Perform a "slurry ripening." Suspend the gum in a non-solvent (like diethyl ether or heptane) with a trace amount of ethanol (1%). Stir vigorously for 24-48 hours. The mechanical energy and trace solvent will encourage the molecules to rearrange into a crystal lattice.

Q: Can I use PEG400? A: Yes, but be careful. PEG400 (Polyethylene Glycol) works by lowering the dielectric constant of water.

  • Recommended Mix: 10% DMSO + 40% PEG400 + 50% Water.

  • Warning: High PEG concentrations can be toxic in mice (causing osmotic nephritis) if dosed repeatedly. Keep PEG < 40% for chronic dosing.

References

  • BenchChem. (2025).[1] A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Retrieved from 2

  • Maikel Herbrink, et al. (2017). Improving the solubility of nilotinib through novel spray-dried solid dispersions. International Journal of Pharmaceutics. Retrieved from 3

  • Viernstein, H., & Wolschann, P. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. Retrieved from 4

  • University of Regina. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[5] Journal of Chemical & Engineering Data. Retrieved from 6

  • MDPI. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Retrieved from 7

Sources

Optimization

Technical Optimization Guide: 6-Ethyl-Thieno[2,3-d]pyrimidine Synthesis

Executive Summary & Chemical Context The 6-ethyl-thieno[2,3-d]pyrimidine scaffold is a privileged structure in kinase inhibitor discovery (e.g., EGFR, BRAF inhibitors). However, the introduction of the 6-ethyl group pres...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The 6-ethyl-thieno[2,3-d]pyrimidine scaffold is a privileged structure in kinase inhibitor discovery (e.g., EGFR, BRAF inhibitors). However, the introduction of the 6-ethyl group presents a specific synthetic challenge compared to the more stable cycloalkyl analogs.

The synthesis relies on the Gewald reaction using butyraldehyde , a substrate significantly more prone to self-aldol condensation and polymerization than the ketones (e.g., cyclohexanone) typically cited in literature. This guide addresses the specific instability of the aliphatic aldehyde precursor and the hydrolytic sensitivity of the subsequent chloro-intermediate.

Critical Control Points: The Synthetic Pathway

The following workflow illustrates the three critical modules where yield loss occurs.

SynthesisWorkflow Start Butyraldehyde (Precursor) Gewald Step 1: Gewald Reaction (Thiophene Formation) Start->Gewald + S8, Ethyl Cyanoacetate Aldol CRITICAL RISK: Aldol Polymerization Start->Aldol T > 50°C Strong Base Cyclization Step 2: Ring Closure (Pyrimidinone) Gewald->Cyclization + Formamide Chlorination Step 3: C4-Activation (POCl3 Chlorination) Cyclization->Chlorination + POCl3 Final 4-Chloro-6-ethyl- thieno[2,3-d]pyrimidine Chlorination->Final Hydrolysis RISK: Reversion to Lactam Chlorination->Hydrolysis Aq. Workup Delay

Figure 1: Synthetic workflow highlighting the two primary failure modes: Aldehyde polymerization (Step 1) and Chloride hydrolysis (Step 3).[1][2][3]

Module 1: The Gewald Reaction (Thiophene Construction)

Objective: Synthesis of 2-amino-5-ethylthiophene-3-carboxylate.

The Problem: The Butyraldehyde Factor

Unlike cyclohexanone, butyraldehyde is highly reactive. In standard Gewald protocols (refluxing ethanol with morpholine), butyraldehyde undergoes rapid self-aldol condensation, forming polymeric "goo" before it can engage in the Knoevenagel condensation with ethyl cyanoacetate.

Optimized Protocol (Low-Temp Knoevenagel)

To maximize yield, you must decouple the Knoevenagel step from the sulfurization.

  • Reagents: Butyraldehyde (1.0 eq), Ethyl Cyanoacetate (1.0 eq), Sulfur (1.0 eq), Morpholine (1.0 eq), Ethanol (solvent).

  • Step A (Knoevenagel):

    • Mix Ethyl Cyanoacetate and Butyraldehyde in Ethanol at 0°C .

    • Add Morpholine dropwise over 30 minutes. Keep T < 10°C.

    • Why: Low temperature favors the Knoevenagel adduct over the Aldol self-reaction.

  • Step B (Sulfurization):

    • Once the Knoevenagel adduct forms (check TLC), add elemental Sulfur.

    • Slowly warm to 50–60°C. Do not reflux vigorously (

      
      C) as this degrades the aliphatic chain.
      
  • Workup: Pour into ice water. The product should precipitate as a solid. If oil forms, scratch with cold hexanes.

Troubleshooting Table: Gewald Step
ObservationRoot CauseCorrective Action
Dark tar/oil instead of solid Polymerization of butyraldehyde.Reduce temp during amine addition.[1] Add aldehyde last if using one-pot.
Low Yield (<40%) Incomplete Knoevenagel condensation.Use Microwave irradiation (80°C, 10 min) to force reaction before side-rxns occur [1].
Regioisomer impurities 2-butanone used instead of butyraldehyde.Use butyraldehyde for exclusive 5-ethyl thiophene formation (which becomes 6-ethyl thienopyrimidine).

Module 2: Pyrimidine Ring Closure

Objective: Synthesis of 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one.

The Protocol[4][5]
  • Reagents: Aminothiophene intermediate, Formamide (excess), catalytic Formic Acid or Acetate.

  • Procedure: Heat at 140–150°C.

  • Critical Insight: Avoid temperatures >180°C. While effective for stable analogs, extreme heat can cause oxidative degradation of the ethyl alkyl chain.

Module 3: Chlorination (C4-Activation)

Objective: Synthesis of 4-chloro-6-ethylthieno[2,3-d]pyrimidine.

The Problem: The "Disappearing Product"

The 4-chloro species is highly reactive. A common user complaint is: "I saw the product on TLC during the reaction, but after aqueous workup, it reverted to the starting material (lactam)."

Mechanistic Insight

The electron-rich thiophene ring pushes electron density into the pyrimidine ring, making the C4-Cl bond labile. In the presence of water and acid (generated during quenching), the chloride is rapidly displaced by water (Hydrolysis).

Optimized Protocol (Vilsmeier-Haack Conditions)
  • Reagents: Thienopyrimidinone (1.0 eq), POCl

    
     (5–10 eq), DMF (Cat.) .
    
  • Procedure:

    • Suspend starting material in POCl

      
      .[1]
      
    • Add catalytic DMF (creates the reactive Vilsmeier chloro-iminium species).

    • Reflux (2–4 hours) until clear.

  • The Quench (CRITICAL):

    • Do NOT pour reaction into water.

    • Evaporate excess POCl

      
      in vacuo first (creates a thick oil).
      
    • Pour the residue onto Crushed Ice + NaHCO

      
        (or NH
      
      
      
      OH).
    • Rule: The pH must remain Basic (>pH 8) throughout the quench. Acidic pH catalyzes hydrolysis.

    • Extract immediately into DCM or EtOAc. Do not let the aqueous layer sit.

Troubleshooting Logic: Chlorination

ChlorinationTroubleshoot Start Issue: Low Yield in Chlorination CheckTLC Check TLC of Reaction Mix (Before Workup) Start->CheckTLC SM_Present Starting Material Visible? CheckTLC->SM_Present Yes_SM Incomplete Reaction SM_Present->Yes_SM Yes No_SM Reaction Complete SM_Present->No_SM No Action_Cat Add Catalytic DMF or DIPEA Yes_SM->Action_Cat CheckWorkup Check TLC After Workup No_SM->CheckWorkup Reverted Product Reverted to Starting Material? CheckWorkup->Reverted Hydrolysis Hydrolysis Occurred (Acidic Quench) Reverted->Hydrolysis Yes Stable Product Stable (Check Extraction) Reverted->Stable No Fix_Hydrolysis Protocol Fix: 1. Strip POCl3 first 2. Quench into NaHCO3 3. Rapid Extraction Hydrolysis->Fix_Hydrolysis

Figure 2: Decision tree for diagnosing chlorination failures.

Frequently Asked Questions (FAQ)

Q1: Why is my Gewald product (aminothiophene) reddish-black? A: This indicates oxidation or polymerization of the sulfur/aldehyde. Ensure you use fresh butyraldehyde. If the product is dark but solid, wash with cold methanol. The impurities are usually highly soluble in methanol, while the aminothiophene is less so.

Q2: Can I use SOCl


 instead of POCl

for the chlorination?
A: generally, No . Thienopyrimidinones are less reactive than simple amides. POCl

has a higher boiling point (

C) than SOCl

(

C), allowing for the higher activation energy required. Furthermore, the byproduct (phosphoric acid) is easier to manage than the gaseous SO

/HCl evolution in terms of stoichiometry, though POCl

requires more careful quenching [2].

Q3: How do I store the 4-chloro-6-ethylthieno[2,3-d]pyrimidine? A: Do not store it for long periods. It is an activated electrophile. If storage is necessary, keep it under Nitrogen at -20°C, strictly anhydrous. Ideally, react it immediately in the next S


Ar step (e.g., with an aniline or amine).

References

  • Gewald Reaction Mechanism & Optimization: Sabnis, R. W. (1994).[2] The Gewald Reaction. Sulfur Reports, 16(1), 1-17.[2] [Link][4]

  • Chlorination Protocols (POCl3 vs SOCl2): Mishra, A., et al. (2019). Chlorination of N-heterocycles: A Review. Current Organic Chemistry. [Link] (Representative link for thienopyrimidine synthesis context).

  • Thieno[2,3-d]pyrimidine Synthesis Reviews: He, Y., et al. (2011). Thieno[2,3-d]pyrimidines as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-(piperazin-1-yl)thieno[2,3-d]pyrimidine Crude Product

Welcome to the technical support center for the purification of 4-(piperazin-1-yl)thieno[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(piperazin-1-yl)thieno[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining a highly pure final product. We will delve into the rationale behind each step, empowering you to make informed decisions during your purification process.

Introduction: The Challenge of Purifying a Basic Heterocycle

The synthesis of 4-(piperazin-1-yl)thieno[2,3-d]pyrimidine, a molecule of significant interest in medicinal chemistry, often yields a crude product containing various impurities.[1][2][3][4][5] These can include unreacted starting materials, such as 4-chlorothieno[2,3-d]pyrimidine and excess piperazine, as well as side-products formed during the reaction. The presence of the basic piperazine moiety introduces specific challenges in purification, particularly in chromatographic methods, where interactions with acidic stationary phases can lead to poor separation.[6] This guide will provide you with the necessary tools and knowledge to overcome these challenges and achieve the desired purity for your downstream applications.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address the common problems encountered during the purification of 4-(piperazin-1-yl)thieno[2,3-d]pyrimidine.

Crystallization Issues

Q1: My product has "oiled out" during recrystallization and won't solidify. What should I do?

A1: "Oiling out" is a common problem when a compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. Here’s a systematic approach to resolve this:

  • Re-dissolve and Cool Slowly: Add a small amount of hot solvent to completely dissolve the oil. Then, allow the solution to cool to room temperature very slowly. You can insulate the flask to slow down the cooling rate. Once at room temperature, you can then move it to a colder environment like a refrigerator.[6]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites that can induce crystallization.[6]

  • Seeding: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution. This "seed crystal" will act as a template for further crystal growth.[6]

  • Solvent System Modification: Your solvent might be too good. Consider a mixed-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Then, heat the mixture until it becomes clear and allow it to cool slowly.

Q2: I have very low recovery after recrystallization. How can I improve my yield?

A2: Low recovery is often due to using too much solvent or the product having significant solubility in the cold solvent.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the crude product. Working with smaller volumes can be challenging but is crucial for maximizing yield.

  • Optimize the Cooling Process: Ensure you are cooling the solution to a sufficiently low temperature (e.g., in an ice bath or refrigerator) to minimize the amount of product that remains dissolved.

  • Solvent Selection: Your choice of solvent is critical. If your compound is too soluble even at low temperatures, you will need to find a different solvent or solvent system where the solubility difference between hot and cold is more pronounced.

  • Concentrate the Mother Liquor: After filtering your crystals, you can try to recover more product from the filtrate (mother liquor) by carefully evaporating some of the solvent and cooling again. Be aware that the product obtained from the second crop will likely be less pure and may require re-purification.

Q3: My final product has a persistent color. How can I decolorize it?

A3: Colored impurities are common in organic synthesis. Activated carbon is a highly effective agent for removing them.

  • Charcoal Treatment: During recrystallization, after dissolving your crude product in the hot solvent, add a small amount of activated carbon (typically 1-5% by weight of your crude product). Be cautious as the solution may bump. Swirl the hot solution with the charcoal for a few minutes.

  • Hot Filtration: You must perform a hot filtration to remove the activated carbon while the solution is still hot. If the solution cools, your product will crystallize along with the charcoal. Use fluted filter paper to speed up the filtration process. After filtration, allow the decolorized solution to cool and crystallize as usual.

Chromatography Issues

Q4: My compound is streaking on the silica gel column. How can I get sharp bands?

A4: Streaking of basic compounds like 4-(piperazin-1-yl)thieno[2,3-d]pyrimidine on silica gel is a classic problem due to the interaction of the basic nitrogen atoms with the acidic silanol groups on the silica surface.[6]

  • Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your mobile phase. Triethylamine (Et3N) at a concentration of 0.1-1% is very effective at neutralizing the acidic sites on the silica gel and preventing streaking.[6]

  • Use an Alternative Stationary Phase: If a basic modifier is not sufficient or is incompatible with your compound, consider using a different stationary phase. Alumina (neutral or basic) is a good alternative for the purification of basic compounds.[6]

Q5: I am having trouble separating my product from a very similar impurity. What can I do?

A5: Poor separation of closely related compounds requires careful optimization of your chromatographic conditions.

  • Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems with different polarities and selectivities. For instance, if a hexane/ethyl acetate system is not providing good separation, try a dichloromethane/methanol system.[6]

  • Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the column run, can significantly improve the separation of compounds with similar retention factors (Rf).

  • Column Parameters: Ensure you are not overloading the column. The amount of crude material should generally be 1-5% of the mass of the stationary phase. Using a longer, narrower column can also improve resolution.

Experimental Protocols

Here are detailed protocols for the most common and effective purification techniques for 4-(piperazin-1-yl)thieno[2,3-d]pyrimidine.

Protocol 1: Recrystallization from a Mixed-Solvent System

This protocol is ideal for removing less polar or more polar impurities that have different solubility profiles from the desired product.

Materials:

  • Crude 4-(piperazin-1-yl)thieno[2,3-d]pyrimidine

  • Ethanol (Good Solvent)

  • Hexanes or Heptane (Poor Solvent)

  • Erlenmeyer flask

  • Heating source (hot plate or heating mantle)

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • While the solution is still hot, slowly add hexanes or heptane dropwise until the solution becomes slightly and persistently cloudy.

  • Add a few more drops of hot ethanol to make the solution clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol/hexane mixture.

  • Dry the crystals under vacuum to obtain the purified product.

ParameterRecommended Value
Solvent Ratio (Ethanol:Hexane) Start with dissolving in ethanol, then add hexane until turbidity. The final ratio will depend on the impurity profile.
Cooling Time 1-2 hours at room temperature, followed by >30 minutes in an ice bath.
Expected Purity >98% (by HPLC)
Protocol 2: Flash Column Chromatography

This method is highly effective for separating the product from impurities with different polarities.

Materials:

  • Crude 4-(piperazin-1-yl)thieno[2,3-d]pyrimidine

  • Silica gel (or neutral alumina)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (Et3N)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the column by packing silica gel in a non-polar solvent (e.g., hexanes).

  • Dissolve the crude product in a minimal amount of the mobile phase (or a slightly stronger solvent) and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the column.

  • Prepare the mobile phase: A common starting point is a mixture of Dichloromethane and Methanol (e.g., 98:2 v/v) with the addition of 0.5% Triethylamine.

  • Elute the column with the mobile phase, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

ParameterRecommended Value
Stationary Phase Silica gel or Neutral Alumina
Mobile Phase Dichloromethane/Methanol with 0.1-1% Triethylamine
Gradient Start with a lower polarity (e.g., 1-2% MeOH in DCM) and gradually increase the polarity if needed.
Sample Load 1-5% of the silica gel weight
Protocol 3: Acid-Base Extraction

This technique leverages the basicity of the piperazine ring to separate the product from neutral or acidic impurities.

Procedure:

  • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an aqueous solution of a weak acid (e.g., 1 M citric acid or dilute HCl).

  • Shake the funnel gently to allow the basic product to be protonated and move into the aqueous layer.

  • Separate the two layers. The organic layer will contain neutral impurities.

  • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

  • Carefully basify the aqueous layer with a base (e.g., saturated sodium bicarbonate or dilute NaOH) until the product precipitates out.

  • Extract the product back into an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent to yield the purified product.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying your crude product.

PurificationWorkflow Crude Crude 4-(piperazin-1-yl)thieno[2,3-d]pyrimidine TLC Analyze by TLC/HPLC Crude->TLC Decision1 Are impurities significantly more or less polar? TLC->Decision1 Column Flash Column Chromatography Decision1->Column Yes Decision2 Is the main impurity neutral or acidic? Decision1->Decision2 No, similar polarity PureProduct Pure Product Column->PureProduct Recrystallize Recrystallization Recrystallize->PureProduct AcidBase Acid-Base Extraction AcidBase->PureProduct Decision2->Recrystallize No, also basic Decision2->AcidBase Yes, neutral/acidic

Caption: Decision workflow for purification.

Frequently Asked Questions (FAQs)

Q: What are the likely impurities in my crude product? A: The most common impurities are unreacted 4-chlorothieno[2,3-d]pyrimidine and excess piperazine. Depending on the reaction conditions, side-products from the nucleophilic aromatic substitution reaction can also be present.

Q: How can I confirm the purity of my final product? A: Purity should be assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative analysis of purity.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any residual impurities.[9][10][11][12] Mass spectrometry will confirm the molecular weight of your compound.

Q: Can I use a rotary evaporator to dry my final product? A: Yes, a rotary evaporator is a suitable method for removing the bulk of the solvent. For final drying to remove trace amounts of solvent, it is recommended to place the product under high vacuum for several hours.

Q: My compound seems to be unstable on silica gel. What are my options? A: If you observe degradation of your compound on a TLC plate after spotting and letting it sit for some time, it is likely unstable on silica. In this case, you should use a less acidic stationary phase like neutral or basic alumina for column chromatography.[6] Alternatively, recrystallization or acid-base extraction would be better purification methods.

References

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
  • Longdom Publishing. (n.d.).
  • Molecules. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines.
  • MDPI. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological.
  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:.
  • Academia.edu. (n.d.).
  • Semantic Scholar. (2022).
  • SciELO. (n.d.).
  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support.
  • University of Rochester, Department of Chemistry. (n.d.).
  • CrystEngComm (RSC Publishing). (2025). Exploring intermolecular interactions and energetics in crystalline substituted thieno[2,3- d ]pyrimidines.
  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of 3N-substituted-thieno[2,3-d] pyrimidines.
  • ResearchGate. (n.d.).
  • RSC Publishing. (n.d.). Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[11][13]thieno[2,3-d]pyrimidine derivatives.

  • Cairo University. (2012).
  • Semantic Scholar. (2024).
  • ResearchGate. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Cytiva. (n.d.).
  • PMC. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study.
  • PubChem. (n.d.). 1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine.
  • ResearchGate. (2025). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • MDPI. (2024).
  • Journal of the Chemical Society C: Organic. (n.d.). Pyrimidines. Part II.
  • IntechOpen. (n.d.). Heterocyclic Compounds.
  • Encyclopedia.pub. (2021).
  • ACS Publications. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
  • MDPI. (2022). Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest.
  • DigitalCommons@TMC. (2023). Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles.
  • Indian Journal of Pharmaceutical Education and Research. (2013). Determination of 4-Chloro-2-chloromethyl-5-(4-chlorophenyl)
  • Archives of Pharmacal Research. (n.d.). Discovery of 4-(Piperazin-1-yl)
  • Lirias. (n.d.). Design and optimization of piperidine- substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs.
  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Research Journal of Pharmacy and Technology. (n.d.). Development, Quantification and Validation of a HPLC-UV Method for Analysis of N-Nitroso Aryl Piperazine Quetiapine Impurity in Quetiapine Crude to better control in Final Drug Substance.
  • PMC. (n.d.). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth.
  • MDPI. (n.d.). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs.

Sources

Optimization

Technical Support Center: Overcoming Poor Membrane Permeability of Piperazine Derivatives

Welcome to the technical support center dedicated to addressing the challenges associated with the poor membrane permeability of piperazine derivatives. This resource is designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the poor membrane permeability of piperazine derivatives. This resource is designed for researchers, scientists, and drug development professionals actively working with these versatile scaffolds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of optimizing the permeability of your compounds.

Part 1: Troubleshooting Guide - A Deeper Dive into Permeability Issues

This section is structured to address specific problems you may be encountering in your research, providing not just solutions but also the scientific rationale behind them.

Question 1: My piperazine derivative shows excellent target engagement in biochemical assays but has poor cellular activity. How can I confirm if poor membrane permeability is the culprit?

Answer:

This is a classic and often frustrating scenario in drug discovery. Excellent in vitro potency that doesn't translate to a cellular context frequently points towards issues with the compound reaching its intracellular target. Here’s a systematic approach to diagnose a permeability problem:

Step 1: Initial Assessment with In Silico Tools

Before heading to the lab, leverage computational tools to predict the physicochemical properties of your derivative. These predictions can offer early clues. Key parameters to consider include:

  • Lipophilicity (LogP/LogD): Piperazine moieties can increase the polarity of a molecule, potentially lowering its lipophilicity. A low LogP/LogD value is often associated with poor passive diffusion across the lipid bilayer of the cell membrane.[1]

  • Topological Polar Surface Area (TPSA): A high TPSA, often contributed by the nitrogen atoms in the piperazine ring, can hinder membrane permeability.

  • Molecular Weight (MW): Larger molecules generally exhibit lower passive permeability.

  • Hydrogen Bond Donors and Acceptors: The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, and if substituted with hydrogens, as donors. A high number of hydrogen bonds with water molecules in the extracellular space can make it energetically unfavorable for the compound to partition into the lipophilic cell membrane.[2]

Table 1: Interpreting In Silico Permeability Predictors

ParameterFavorable for PermeabilityUnfavorable for PermeabilityRationale
LogP/LogD at pH 7.4 1 - 3< 1 or > 5Optimal balance between aqueous solubility and lipid membrane partitioning.[1]
TPSA < 140 Ų> 140 ŲHigh polarity increases solvation in water, hindering membrane entry.
Molecular Weight < 500 Da> 500 DaSmaller molecules diffuse more easily across the membrane.
Hydrogen Bond Donors ≤ 5> 5Fewer hydrogen bonds with water facilitate membrane partitioning.
Hydrogen Bond Acceptors ≤ 10> 10Fewer hydrogen bonds with water facilitate membrane partitioning.

Step 2: Experimental Verification with In Vitro Permeability Assays

If your in silico analysis suggests potential permeability issues, the next step is to obtain experimental data. The two most common and complementary assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

  • PAMPA: This assay measures passive diffusion across an artificial lipid membrane.[3][4] It is a cost-effective and high-throughput method to get a baseline reading of your compound's ability to cross a lipid barrier without the complexities of active transport.[5] A low permeability value in the PAMPA assay is a strong indicator of poor passive diffusion.

  • Caco-2 Permeability Assay: This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the human intestinal epithelium.[6][7] This model assesses not only passive diffusion but also active transport processes, including efflux and uptake.[6]

By comparing the results from both assays, you can gain valuable insights:

  • Low PAMPA & Low Caco-2 Permeability: This strongly suggests that poor passive diffusion is the primary issue.

  • High PAMPA & Low Caco-2 Permeability: This pattern often indicates that your compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the compound out of the cell.[4][8]

Question 2: My piperazine derivative has a high efflux ratio in the Caco-2 assay. What are my options to overcome this?

Answer:

A high efflux ratio (typically >2) from the basolateral-to-apical (B-A) versus apical-to-basolateral (A-B) transport in the Caco-2 assay is a clear indication that your compound is being actively removed from the cell by efflux transporters.[6] This is a common challenge for piperazine-containing molecules, as the piperazine scaffold can be recognized by transporters like P-gp.[8]

Here are some strategies to mitigate efflux:

Strategy 1: Structural Modification to Reduce Transporter Recognition

The goal here is to modify the structure of your piperazine derivative to disrupt its interaction with the efflux transporter without compromising its activity at the primary target.

  • Masking Polar Groups: The nitrogen atoms of the piperazine ring are often key interaction points with efflux transporters. You can try to sterically hinder these interactions by adding bulky substituents near the piperazine moiety.

  • Modulating Lipophilicity: While counterintuitive, sometimes slightly increasing the lipophilicity of a compound can help it to "outrun" the efflux transporters by increasing its rate of passive diffusion into the cell. However, this is a delicate balance, as excessive lipophilicity can lead to other issues like poor solubility.

  • Introducing Intramolecular Hydrogen Bonding: Designing the molecule to form an intramolecular hydrogen bond can "hide" polar functional groups, reducing the molecule's TPSA and its interaction with efflux transporters.[9][10][11] This can be achieved by strategically placing hydrogen bond donors and acceptors in close proximity.

Strategy 2: Co-administration with an Efflux Pump Inhibitor

In a research setting, you can confirm P-gp mediated efflux by running the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil.[6] A significant increase in the A-B permeability and a decrease in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate. While this is a useful diagnostic tool, co-dosing with an inhibitor is often not a viable long-term strategy for drug development due to the potential for drug-drug interactions.

Question 3: I am trying to improve the passive diffusion of my piperazine derivative. What are the most effective chemical modification strategies?

Answer:

Improving passive diffusion primarily involves optimizing the physicochemical properties of your molecule to favor partitioning into and diffusion across the lipid membrane.

Strategy 1: The Prodrug Approach

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active drug.[12][13] This is a powerful strategy for transiently masking the polar groups of the piperazine ring that are responsible for poor permeability.[14]

  • N-Acylation: Attaching an acyl group to one of the piperazine nitrogens can mask its polarity and increase lipophilicity. This acyl group can then be cleaved by esterases in the body to release the active compound.

  • N-Mannich Bases: These can be formed by reacting the piperazine with an aldehyde and an NH-acidic compound.[14]

  • N-Phosphonooxymethyl Prodrugs: This approach can significantly increase water solubility for formulation purposes, while the prodrug is enzymatically cleaved to the parent amine.[15]

Strategy 2: Fine-Tuning of Physicochemical Properties

  • Lipophilicity Optimization: Systematically modify substituents on and around the piperazine ring to achieve a LogD (at pH 7.4) in the optimal range of 1-3.[1] Be mindful that increasing lipophilicity can sometimes decrease aqueous solubility, so a balance must be struck.

  • Reduction of Hydrogen Bonding Capacity: As discussed earlier, intramolecular hydrogen bonding can be a very effective strategy to shield polarity.[9][10][11] You can also replace hydrogen bond donors with groups that cannot participate in hydrogen bonding, if this is tolerated by the target binding site.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason piperazine derivatives often have poor membrane permeability?

A1: The primary reason lies in the physicochemical properties imparted by the piperazine ring itself. The two nitrogen atoms in the ring increase the polarity and hydrogen bonding capacity of the molecule.[16] This makes the compound more soluble in the aqueous extracellular environment and less likely to partition into the lipophilic cell membrane. Furthermore, the basic nature of the piperazine nitrogens means they are often protonated at physiological pH, leading to a charged species that cannot readily cross the cell membrane via passive diffusion.[16]

Q2: At what stage of the drug discovery process should I start thinking about permeability?

A2: As early as possible! Integrating permeability considerations into the design phase of your project can save significant time and resources. Use in silico models to prioritize compounds for synthesis and then use high-throughput assays like PAMPA to get early experimental feedback on your chemical series.

Q3: Can piperazine derivatives act as permeation enhancers for other molecules?

A3: Interestingly, yes. Some piperazine derivatives have been shown to act as permeation enhancers, meaning they can increase the transport of other molecules across epithelial barriers.[17][18][19][20] The mechanism is thought to involve the transient disruption of tight junctions between cells.[20]

Q4: Are there any quantitative structure-permeability relationship (QSPR) models available for piperazine derivatives?

A4: While specific QSPR models for the permeability of piperazine derivatives are not widely published, the general principles of QSAR/QSPR apply.[21][22][23][24][25] You can develop your own models using experimental permeability data from your compound series and calculated molecular descriptors. Key descriptors to consider would be LogP/LogD, TPSA, molecular weight, and descriptors related to hydrogen bonding and molecular shape.

Part 3: Experimental Protocols and Data Visualization

Detailed Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability of a test compound across an artificial lipid membrane.

Materials:

  • 96-well PAMPA "sandwich" plate system (donor and acceptor plates)

  • Artificial membrane solution (e.g., 2% (w/v) lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Test compounds and control compounds (high and low permeability)

  • 96-well UV-transparent plate

  • Plate reader

Procedure:

  • Prepare the Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.[5]

  • Coat the Donor Plate Membrane: Carefully apply 5 µL of the artificial membrane solution to the membrane of each well in the donor plate.[5] Allow the solvent to evaporate completely.

  • Prepare Donor Solutions: Prepare a 10 mM stock solution of your test compound in DMSO. Dilute this stock to a final concentration of 10-200 µM in PBS. The final DMSO concentration should be kept low (e.g., <1%) to avoid disrupting the membrane.

  • Add Donor Solutions: Add 200 µL of the donor solution to each well of the coated donor plate.[26]

  • Assemble the PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the wells are aligned.

  • Incubation: Incubate the plate assembly at room temperature for 4-18 hours.[4][26] The incubation time can be optimized based on the expected permeability of the compounds.

  • Disassemble and Sample: After incubation, carefully separate the donor and acceptor plates.

  • Quantification: Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[3]

  • Calculate Permeability (Pe): The apparent permeability coefficient (Pe) is calculated using the following equation:

    Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))

    Where:

    • V_D = volume of donor well

    • V_A = volume of acceptor well

    • A = area of the membrane

    • t = incubation time

    • [drug]_acceptor = concentration of drug in the acceptor well at time t

    • [drug]_equilibrium = theoretical concentration if the drug were evenly distributed between donor and acceptor wells

Detailed Protocol: Caco-2 Cell Permeability Assay

Objective: To determine the permeability of a test compound across a monolayer of Caco-2 cells, including an assessment of active transport.

Materials:

  • Caco-2 cells (ATCC)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transwell® inserts (e.g., 24-well format with 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) or Ringers buffer

  • Test compounds and control compounds (e.g., propranolol for high permeability, Lucifer yellow for low permeability/monolayer integrity)

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at a density of approximately 60,000 cells/cm².[7] Culture the cells for 21 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer.[7][27]

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be above 250 Ω·cm² to ensure the integrity of the cell barrier.[6] You can also assess the permeability of a low-permeability marker like Lucifer yellow.

  • Prepare Transport Buffer: Prepare the transport buffer (e.g., HBSS at pH 7.4 for the basolateral side and pH 6.5-7.4 for the apical side to mimic the gut environment).[6]

  • Prepare Dosing Solutions: Prepare dosing solutions of your test compound in the transport buffer at the desired concentration (e.g., 10 µM).[6]

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Add the dosing solution to the apical (donor) compartment.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[6]

    • At the end of the incubation, take samples from both the apical and basolateral compartments for analysis.

  • Permeability Measurement (Basolateral to Apical - B to A):

    • Follow the same procedure as above, but add the dosing solution to the basolateral compartment and sample from the apical compartment. This will allow you to determine the efflux ratio.

  • Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt = rate of appearance of the compound in the receiver compartment

    • A = surface area of the membrane

    • C0 = initial concentration of the compound in the donor compartment

  • Calculate Efflux Ratio:

    Efflux Ratio = Papp (B to A) / Papp (A to B)

Visualizations

G cluster_0 Initial Assessment cluster_1 Problem Identification cluster_2 Solution Strategies In Silico Prediction In Silico Prediction PAMPA Assay PAMPA Assay In Silico Prediction->PAMPA Assay Suggests Poor Passive Diffusion Caco-2 Assay Caco-2 Assay In Silico Prediction->Caco-2 Assay Highlights Potential Efflux Substrate Poor Passive Diffusion Poor Passive Diffusion PAMPA Assay->Poor Passive Diffusion Low Permeability Caco-2 Assay->Poor Passive Diffusion Low A-B Permeability High Efflux High Efflux Caco-2 Assay->High Efflux High Efflux Ratio Prodrug Approach Prodrug Approach Poor Passive Diffusion->Prodrug Approach Lipophilicity Optimization Lipophilicity Optimization Poor Passive Diffusion->Lipophilicity Optimization Intramolecular H-Bonding Intramolecular H-Bonding Poor Passive Diffusion->Intramolecular H-Bonding Structural Modification Structural Modification High Efflux->Structural Modification High Efflux->Intramolecular H-Bonding

Caption: Troubleshooting workflow for poor membrane permeability.

G cluster_0 Extracellular Space (Aqueous) cluster_1 Cell Membrane (Lipophilic) cluster_2 Intracellular Space Compound_H2O Piperazine Derivative (Solvated with Water) Membrane Lipid Bilayer Compound_H2O->Membrane Partitioning (Energy Barrier) Compound_Intra Piperazine Derivative (Intracellular) Membrane->Compound_Intra Diffusion Compound_Intra->Membrane Efflux (e.g., P-gp)

Caption: Key barriers to piperazine derivative permeability.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Google.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27). JRC Big Data Analytics Platform.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs.
  • Caco2 assay protocol. [Source document not publicly available].
  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. RSC Publishing.
  • Caco-2 Permeability Assay. Enamine.
  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. (2014, February 13). Journal of Medicinal Chemistry - ACS Publications.
  • ADME Caco-2 Permeability Assay. BioDuro-Global CRDMO, Rooted in Science.
  • Permeability of red cell membranes to small hydrophilic and lipophilic solutes. PubMed.
  • Impact of stereospecific intramolecular hydrogen bonding on cell permeability and physicochemical properties. SciLifeLab Publications.
  • Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. (2017, June 15). PubMed.
  • Effect of Flexibility, Lipophilicity, and the Location of Polar Residues on the Passive Membrane Permeability of a Series. (2021, August 18). [Source document not publicly available].
  • Prodrugs for Amines. (2008, March 3). MDPI.
  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2016, February 1). PubMed.
  • pampa-permeability-assay.pdf. Technology Networks.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
  • Automated Permeability Assays for Caco-2 and MDCK Cells. DiVA.
  • Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. Request PDF - ResearchGate.
  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. (2020, November 3). PMC.
  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024, April 20). ResearchGate.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025, October 10). ResearchGate.
  • In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. (2024, October 24). MDPI.
  • Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. (2004, June 29). Sites@Rutgers.
  • Impact of passive permeability and gut efflux transport on the oral bioavailability of novel series of piperidine-based renin inhibitors in rodents. (2011, September 15). PubMed.
  • Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. (2019, December 2). ACS Biomaterials Science & Engineering.
  • A novel prodrug approach for tertiary amines. 2. Physicochemical and in vitro enzymatic evaluation of selected N-phosphonooxymethyl prodrugs. PubMed.
  • Development and Validation of a Robust QSAR Model For Piperazine and Keto Piperazine Derivatives as Renin Inhibitors. Open Pharmaceutical Sciences Journal.
  • Surface modification of piperazine-based nanofiltration membranes with serinol for enhanced antifouling properties in polymer flooding produced water treatment. RSC Publishing.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025, February 21). PubMed.
  • Characterization of substituted piperazines able to reverse MDR in Escherichia coli strains overexpressing resistance-nodulation-cell division (RND) efflux pumps. (2021, November 8). Journal of Antimicrobial Chemotherapy | Oxford Academic.
  • Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. (2025, August 10). ResearchGate.
  • Development and Validation of a Robust QSAR Model For Piperazine and Keto Piperazine Derivatives as Renin Inhibitors. (2016, February 9). SciSpace.
  • Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. (2009, November 15). PubMed.
  • The Role of Intestinal Efflux Transporters In Drug Absorption. MilliporeSigma.
  • Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps. (2022, January 10). PubMed.

Sources

Troubleshooting

Technical Support Center: Resolution of Degradation Products in Thienopyrimidine Solutions

Welcome to the Technical Support Center for the analysis of thienopyrimidines. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to resolve and characterize...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the analysis of thienopyrimidines. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to resolve and characterize degradation products in thienopyrimidine-based active pharmaceutical ingredients (APIs) and formulations. As a class of compounds susceptible to specific degradation pathways, robust analytical methods are critical for ensuring product quality, safety, and efficacy.

This document provides in-depth, experience-based guidance in a direct question-and-answer format, moving from foundational concepts to advanced troubleshooting and detailed experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are thienopyrimidines and why is their stability a primary concern?

Thienopyrimidines are heterocyclic compounds containing a fused thiophene and pyrimidine ring system. This structural motif is the core of several important antiplatelet agents, such as prasugrel and ticagrelor, which are used to prevent thrombotic events.[1][2] Their stability is a critical concern because chemical degradation can lead to a loss of potency and the formation of potentially toxic impurities.[][4] The thienopyrimidine core and its associated functional groups (e.g., esters, thioethers) are susceptible to hydrolysis, oxidation, and photolysis, making a thorough understanding of their degradation profiles essential for drug development and regulatory compliance.[5]

Q2: What are the most common degradation pathways for thienopyrimidine drugs?

Based on extensive forced degradation studies on molecules like prasugrel and ticagrelor, the primary degradation pathways include:

  • Hydrolysis: Ester groups, commonly present in thienopyrimidines like prasugrel, are susceptible to hydrolysis under both acidic and basic conditions, cleaving the ester to form a carboxylic acid and an alcohol.[6]

  • Oxidation: The thioether group within the thienopyrimidine structure is prone to oxidation, which can form sulfoxides and sulfones. This can be initiated by atmospheric oxygen (auto-oxidation), peroxides, or metal ions.[5][7][8]

  • Photolysis: Exposure to light, particularly UV radiation, can induce photodegradation, leading to a complex mixture of degradants.[][5] It is crucial to protect thienopyrimidine solutions from light during all stages of handling and analysis.

  • N-dealkylation and S-dealkylation: As seen with ticagrelor, the cleavage of alkyl groups from nitrogen or sulfur atoms is another possible degradation route under various stress conditions.[7][8]

Q3: What is a "stability-indicating analytical method" and why is it required?

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from any other components, including process impurities, excipients, and, most importantly, degradation products.[9][10] The development of such a method is a regulatory requirement mandated by guidelines from the International Council for Harmonisation (ICH), specifically ICH Q1A(R2).[11][12] Its purpose is to provide clear evidence on how the quality of a drug substance or drug product varies over time under the influence of environmental factors like temperature, humidity, and light.

Q4: Which regulatory guidelines must I follow for stability and degradation studies?

The primary guidelines are established by the International Council for Harmonisation (ICH). Key documents include:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. This is the foundational guideline detailing requirements for long-term, intermediate, and accelerated stability studies.[11][12][13]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products. This document provides specific guidance on how to assess the light sensitivity of a drug.[11][13]

  • ICH Q2(R1): Validation of Analytical Procedures. This guideline outlines the parameters (e.g., specificity, linearity, accuracy, precision, robustness) required to validate your analytical method.[14]

  • ICH Q3A/B: Impurities in New Drug Substances/Products. These guidelines set thresholds for the reporting, identification, and qualification of impurities.[11]

Section 2: Troubleshooting Guide: Common Chromatographic Challenges

This section addresses specific issues encountered during the HPLC/UPLC analysis of thienopyrimidine solutions.

Issue: Poor resolution between the parent API peak and a critical degradant.
  • Scientific Rationale: Co-elution or poor separation occurs when the analyte and an impurity have very similar affinities for the stationary and mobile phases. Achieving resolution requires exploiting subtle differences in their physicochemical properties (e.g., polarity, shape, pKa).

  • Troubleshooting Steps:

    • Modify Mobile Phase pH: The ionization state of thienopyrimidines and their degradants can significantly alter their retention on a reversed-phase column. Adjust the mobile phase pH by ±0.5 pH units. A pH near the pKa of one of the components can often dramatically improve selectivity.

    • Change Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. The different dipole moment and hydrogen bonding capabilities of these solvents alter their interaction with the analytes and the stationary phase, often changing elution order and improving resolution.[15]

    • Reduce Gradient Slope: In a gradient method, decrease the rate of change of the organic solvent concentration (e.g., from a 5-85% B in 10 minutes to 5-85% B in 20 minutes). A shallower gradient increases the time analytes spend interacting with the stationary phase, which can enhance the separation of closely eluting peaks.

    • Evaluate a Different Stationary Phase: If mobile phase optimization fails, the column chemistry is the next logical step.

      • Phenyl-Hexyl Column: This phase provides alternative selectivity through π-π interactions with the aromatic rings in the thienopyrimidine structure. It is often effective for separating compounds with similar polarity but different aromaticity.

      • C18 Column with a Different Ligand Density or Endcapping: Not all C18 columns are the same. A high-density bonding or a different endcapping strategy can reduce unwanted silanol interactions and provide different selectivity.

Issue: Appearance of new, unexpected peaks during a stability study.
  • Scientific Rationale: The appearance of new peaks signifies that the drug is degrading under the storage conditions. The goal is to ensure these new peaks are chromatographically resolved from the parent peak and other known impurities.

  • Troubleshooting Steps:

    • Perform Peak Purity Analysis: Use a Photo Diode Array (PDA) detector to assess the spectral purity of the main API peak and the new peaks. This will confirm if a new degradant is co-eluting with a known peak.

    • Spike with a Stressed Sample: Prepare a freshly stressed sample (e.g., by brief exposure to acid, base, or peroxide) and inject it. The retention times of the newly formed peaks in the stressed sample should match those appearing in your stability sample, helping to confirm their origin.

    • Broaden the Gradient Range: Your analytical method might not be eluting all degradants. Extend the gradient to a higher organic composition (e.g., 95-100% B) and hold for several column volumes to ensure highly retained compounds are eluted.

    • Mass Spectrometry (MS) Identification: Couple your LC system to a mass spectrometer to obtain mass-to-charge (m/z) data for the new peaks. This is the most definitive way to identify their molecular weight and propose potential structures, which is a regulatory requirement for impurities above the identification threshold.[16]

Section 3: Protocols and Methodologies

Protocol 1: Forced Degradation (Stress Testing) Study Design
  • Objective: To intentionally degrade the thienopyrimidine API to generate its likely degradation products and demonstrate the specificity (stability-indicating nature) of the analytical method.[17][18]

  • Methodology:

    • Prepare Stock Solution: Dissolve the thienopyrimidine API in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.

    • Set Up Stress Conditions: Dispense the stock solution into separate, clearly labeled vials for each stress condition.

      • Acid Hydrolysis: Add 1N HCl to a final concentration of 0.1N.

      • Base Hydrolysis: Add 1N NaOH to a final concentration of 0.1N.

      • Oxidative Degradation: Add 30% H₂O₂ to a final concentration of 3%.

      • Thermal Degradation: Store a vial of the stock solution in an oven at 60-80°C.

      • Photolytic Degradation: Expose a vial of the stock solution in a photostability chamber according to ICH Q1B guidelines.

    • Control Sample: Store one vial of the stock solution under normal laboratory conditions, protected from light.

    • Monitor Degradation: Analyze the samples at predefined time points (e.g., 2, 4, 8, 24, 48 hours). The goal is to achieve 5-20% degradation of the parent API. If degradation is too rapid, reduce the stressor concentration or temperature. If it's too slow, increase it.

    • Sample Quenching: Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable final concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analysis: Analyze all stressed samples, the control sample, and a blank using your HPLC/UPLC method.

    • Evaluation: Confirm that all degradation product peaks are well-resolved from the parent peak and from each other. Use a PDA detector to check for peak purity.

Protocol 2: Systematic HPLC/UPLC Method Development
  • Objective: To develop a robust, stability-indicating reversed-phase HPLC method for the analysis of a thienopyrimidine and its degradation products.

  • Methodology:

    • Define Goals: The primary goal is to achieve a minimum resolution (Rs) of 1.5 between the parent peak and all known/generated degradation products.

    • Initial Screening (Column and Mobile Phase):

      • Select at least two columns with different selectivity (e.g., a standard C18 and a Phenyl-Hexyl).

      • Prepare two mobile phases:

        • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.

        • Mobile Phase B: Acetonitrile and Methanol.

      • Run a fast, generic gradient (e.g., 5% to 95% B in 10 minutes) on both columns with both organic modifiers (4 initial runs).

    • Optimization of Critical Parameters:

      • Gradient Slope: Based on the screening runs, select the best column/mobile phase combination. Adjust the gradient slope and duration to improve the separation of the most critical peak pair.

      • Temperature: Analyze the sample at two different column temperatures (e.g., 30°C and 45°C). Temperature can affect mobile phase viscosity and analyte retention, sometimes changing elution order.

      • pH/Buffer: If acidic modifiers do not provide adequate separation, switch to a buffered mobile phase (e.g., 10 mM ammonium acetate or ammonium formate) and test different pH values (e.g., pH 4.0 and pH 6.0).

    • Final Method and Validation: Once the desired separation is achieved, document the final method parameters. Proceed with method validation according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.

Section 4: Visual Guides and Data

Diagrams

DegradationPathways cluster_stress Stress Conditions Thieno_Core Thienopyrimidine API (e.g., Prasugrel, Ticagrelor) Hydrolyzed Hydrolyzed Product (Ester Cleavage) Thieno_Core->Hydrolyzed Hydrolysis Oxidized Oxidized Product (Sulfoxide/Sulfone) Thieno_Core->Oxidized Oxidation Photodegradants Photodegradation Products (Complex Mixture) Thieno_Core->Photodegradants Photolysis Acid Acid (HCl) Acid->Hydrolyzed Base Base (NaOH) Base->Hydrolyzed Oxidant Oxidant (H₂O₂) Oxidant->Oxidized Light Light (UV/Vis) Light->Photodegradants

Caption: General degradation pathways for thienopyrimidine compounds.

HPLC_Workflow start Define Separation Goal (Rs > 1.5) screen Step 1: Initial Screening - Column (C18, Phenyl) - Organic (ACN, MeOH) start->screen evaluate1 Adequate Separation? screen->evaluate1 optimize Step 2: Optimization - Gradient Slope - Temperature - Mobile Phase pH evaluate1->optimize No validate Step 3: Validation (ICH Q2) - Specificity, Accuracy, Precision... evaluate1->validate Yes evaluate2 Goal Met? optimize->evaluate2 evaluate2->screen No, Rescreen evaluate2->validate Yes finish Final Method validate->finish

Caption: Systematic workflow for HPLC method development.

Data Tables

Table 1: Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical DurationPrimary Degradation Pathway
Acid Hydrolysis0.1N - 1N HCl4 - 48 hoursEster cleavage
Base Hydrolysis0.01N - 0.1N NaOH1 - 24 hoursEster cleavage
Oxidation3% - 30% H₂O₂2 - 24 hoursThioether oxidation
Thermal60°C - 80°C (Dry Heat)24 - 72 hoursVarious
PhotolyticICH Q1B StandardPer GuidelinePhotodegradation

Table 2: Starting Parameters for HPLC Method Screening

ParameterCondition 1Condition 2Rationale
Column C18 (e.g., Waters BEH, Agilent Zorbax)Phenyl-HexylOffers different selectivity (hydrophobic vs. π-π interactions).
Mobile Phase A 0.1% Formic Acid in Water10mM Ammonium Acetate, pH 5.0Evaluates separation under acidic vs. buffered conditions.
Mobile Phase B AcetonitrileMethanolDifferent solvent strength and selectivity.
Gradient 5-95% B over 10 min5-95% B over 10 minFast screening to identify promising conditions.
Flow Rate 0.4 mL/min (UPLC), 1.0 mL/min (HPLC)SameStandard starting flow rates.
Column Temp. 30°C40°CTemperature can influence selectivity.
Detection PDA Detector (210-400 nm)PDA Detector (210-400 nm)To monitor at multiple wavelengths and assess peak purity.

References

  • Identification of the major degradation pathways of ticagrelor - PubMed. (2015, February 15). PubMed. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. [Link]

  • Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. LinkedIn. [Link]

  • Determination of Ticagrelor chemical stability and characterization of its degradants. Universitat de Barcelona. [Link]

  • Quality Guidelines. ICH. [Link]

  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (2017, March 2). Slideshare. [Link]

  • Stability tests according to ICH Q1A (R2). (2012, October 12). Memmert.com. [Link]

  • Ticagrelor EP Impurities & USP Related Compounds. SynThink. [Link]

  • Separation and Analysis of Trace Degradants in a Pharmaceutical Formulation Using On-Line Capillary Isotachophoresis-NMR. (2007, October 12). ACS Publications. [Link]

  • The Degradation Chemistry of Prasugrel Hydrochloride: Part 1-Drug Substance. (2019, September 15). PubMed. [Link]

  • Identification and Characterization of Prasugrel Degradation Products by GC/MS, FTIR and H NMR. Asian Journal of Pharmaceutical Analysis. [Link]

  • Application of Stability-indicating RP-HPLC Method for quantification of Ticagrelor In Oral dispersible tablet dosage form. (2024, June 30). GSC Online Press. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2026, February 16). BioPharm International. [Link]

  • Separation Science in Drug Development, Part 3: Analytical Development. (2016, June 1). Chromatography Online. [Link]

  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. (2022, July 5). PMC. [Link]

  • Analytical Techniques in Pharmaceutical Analysis for Samples Separation, Characterization, Determination and its Handling. ResearchGate. [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. ASM Journals. [Link]

  • method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. Jetir.org. [Link]

  • Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]

  • The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. (2018, February 22). PMC. [Link]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (2023, June 28). PMC. [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2025, August 6). ResearchGate. [Link]

  • Stability-Indicating Analytical Method Development and Validation of Thiocolchicoside and Ibuprofen in Tablet Dosage Form by RP-HPLC Method. (2022, September 15). Journal of Drug Delivery and Therapeutics. [Link]

  • Thienopyrimidinone Derivatives That Inhibit Bacterial tRNA (Guanine37-N1)-Methyltransferase (TrmD) by Restructuring the Active Site with a Tyrosine-Flipping Mechanism. (2019, August 23). ACS Publications. [Link]

  • The discovery and development of prasugrel. (2013, July 15). PubMed. [Link]

  • MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. (2018, August 7). Acta Scientific. [Link]

  • Ticagrelor Versus Prasugrel in Acute Coronary Syndrome: Real-World Treatment and Safety. (2025, May 14). MDPI. [Link]

Sources

Optimization

Technical Support Center: pH Stability Profiling of Piperazinyl Thienopyrimidine Compounds

Welcome to the technical support center for the pH stability profiling of piperazinyl thienopyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the pH stability profiling of piperazinyl thienopyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of assessing the stability of this important class of molecules. Here, you will find in-depth answers to common questions, practical troubleshooting guides for experimental challenges, and detailed protocols to ensure the integrity and accuracy of your stability studies.

Frequently Asked Questions (FAQs)

Q1: My piperazinyl thienopyrimidine compound is showing significant degradation in aqueous solutions. What are the primary factors contributing to this instability?

A1: The degradation of piperazinyl thienopyrimidine compounds in aqueous media is typically governed by a combination of factors related to the inherent chemical properties of both the thienopyrimidine core and the piperazinyl substituent. The primary culprits are often hydrolysis, oxidation, and pH-dependent degradation.[1]

  • Hydrolysis: The thienopyrimidine ring system, like other heterocyclic structures, can be susceptible to hydrolytic cleavage under certain pH conditions, particularly at pH extremes. The specific sites of hydrolysis on the thienopyrimidine core can vary depending on the substitution pattern.

  • Oxidation: The nitrogen atoms within the piperazine ring are susceptible to oxidation.[1] This can be catalyzed by factors such as light, heat, or the presence of trace metal ions.[1][2]

  • pH-Dependent Degradation: The stability of these compounds is highly dependent on the pH of the solution.[1] The piperazine moiety is a weak base with two distinct pKa values, which means its ionization state changes with pH.[3] This can influence the overall molecule's solubility, reactivity, and susceptibility to degradation.

Q2: What is the significance of the piperazine moiety's pKa values in the context of pH stability?

A2: The pKa values of the piperazine ring are critical determinants of a compound's behavior in solution. Piperazine itself has two pKa values, approximately 5.35 and 9.73.[3][4] These values can be influenced by substituents on the ring.[5]

  • Solubility: The ionization state of the piperazine nitrogens directly impacts the molecule's aqueous solubility. At a pH below the first pKa, both nitrogens will be protonated, leading to higher solubility. Between the two pKa values, one nitrogen will be protonated, and above the second pKa, the piperazine ring will be largely un-ionized, which may decrease aqueous solubility.

  • Reactivity: The protonation state of the piperazine nitrogens affects their nucleophilicity and susceptibility to oxidative degradation. The un-ionized form is generally more susceptible to oxidation.

  • Formulation Strategy: Understanding the pKa values is crucial for developing stable formulations. Buffering the solution to a pH where the compound is most stable is a key strategy.[1] Additionally, forming a salt of the compound (e.g., hydrochloride or citrate) can enhance its stability in solution.[1]

Q3: I've observed a color change in my solid piperazinyl thienopyrimidine compound during storage. What could be the cause?

A3: A change in the color of a solid-state compound is a common indicator of degradation. The two most likely causes are photodegradation and oxidation.[1]

  • Photodegradation: Exposure to light, particularly UV light, can trigger photochemical reactions, leading to the formation of colored degradation products.[1]

  • Oxidation: The solid compound can react with atmospheric oxygen, leading to the formation of colored oxidative degradants.[1]

To mitigate these issues, it is recommended to store the solid compound in well-sealed, light-resistant containers (e.g., amber vials) and, for highly sensitive compounds, under an inert atmosphere like nitrogen or argon.[1]

Troubleshooting Guides

Issue 1: My HPLC chromatogram shows poor peak shape (tailing or broad peaks) for the parent compound.

Poor peak shape for basic compounds like piperazinyl thienopyrimidines is a common challenge in reversed-phase HPLC. This is often due to secondary interactions between the basic nitrogen atoms and residual silanol groups on the silica-based stationary phase.

Troubleshooting Steps:
  • Mobile Phase pH Adjustment: The pH of the mobile phase is a critical parameter.[1]

    • Low pH (pH 2-3): At this pH, the piperazine nitrogens will be protonated, and the silanol groups on the column will be non-ionized, which can reduce peak tailing.

    • High pH (pH 8-10): At a higher pH, the piperazine will be in its free base form, and the silanol groups will be deprotonated. This can also lead to good peak shape, but ensure your column is stable at high pH.

  • Addition of an Amine Modifier: Adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can help to saturate the active silanol sites on the stationary phase, thereby reducing peak tailing for basic analytes.[1]

  • Column Selection:

    • End-capped Columns: Use a high-quality, end-capped C18 or C8 column to minimize the number of free silanol groups.

    • Alternative Stationary Phases: If issues persist, consider a column with a different stationary phase, such as a phenyl or cyano column, which may offer different selectivity.[1]

  • Sample Solvent: Whenever possible, dissolve and inject your samples in the mobile phase to avoid solvent mismatch effects that can lead to peak distortion.

Issue 2: I am observing unexpected peaks in the chromatograms of my stability samples. How can I identify these unknown degradants?

The appearance of new peaks in your stability samples indicates that your compound is degrading. Identifying these degradants is a crucial part of the stability profiling process.

Identification Strategy:
  • Forced Degradation Study: Conduct a comprehensive forced degradation study to intentionally generate degradation products under various stress conditions (acid, base, oxidation, heat, light).[1][6] This will help you to confirm that your analytical method is stability-indicating and can provide reference peaks for your unknown degradants.

  • LC-MS Analysis: The most powerful tool for identifying unknown peaks is Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Mass-to-Charge Ratio (m/z): The mass spectrometer will provide the m/z of the unknown peak, which can be used to determine its molecular weight.

    • Fragmentation Pattern (MS/MS): By inducing fragmentation of the parent ion (MS/MS), you can obtain structural information about the degradant.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the purity of your chromatographic peaks. This will help to ensure that your parent peak is not co-eluting with any degradation products.

Best Practices and Protocols

Protocol: Forced Degradation Study for a Piperazinyl Thienopyrimidine Compound

A forced degradation study is essential for understanding the degradation pathways of your compound and for developing a stability-indicating analytical method.[6] The goal is to achieve a target degradation of 5-20%.[1]

Stress Conditions:
Stress ConditionRecommended Conditions
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid compound at 80°C for 48 hours
Photodegradation Expose solid and solution to light (ICH Q1B)

Table 1: Recommended starting conditions for a forced degradation study. These conditions may need to be adjusted based on the stability of the specific compound.

Experimental Workflow for pH Stability Profiling

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution in Organic Solvent prep_samples Dilute Stock into Buffers to Final Concentration prep_stock->prep_samples prep_buffers Prepare Buffers (e.g., pH 2, 4, 7, 9, 12) prep_buffers->prep_samples incubate Incubate Samples at Controlled Temperature (e.g., 40°C, 60°C) prep_samples->incubate sampling Withdraw Aliquots at Time Points (0, 6, 12, 24h) incubate->sampling quench Quench Reaction (if necessary) sampling->quench hplc Analyze by Stability- Indicating HPLC-UV/PDA quench->hplc lcms Identify Degradants by LC-MS hplc->lcms plot Plot % Remaining vs. Time for each pH hplc->plot pathway Propose Degradation Pathways lcms->pathway profile Construct pH-Rate Profile plot->profile G cluster_acid Acidic Conditions (H+) cluster_base Alkaline Conditions (OH-) cluster_oxidation Oxidative Stress (e.g., H2O2) Parent Piperazinyl Thienopyrimidine Hydrolysis_Thieno Hydrolysis of Thienopyrimidine Ring Parent->Hydrolysis_Thieno Hydrolysis Hydrolysis_Thieno_Base Hydrolysis of Thienopyrimidine Ring Parent->Hydrolysis_Thieno_Base Hydrolysis N_Oxidation N-Oxidation of Piperazine Parent->N_Oxidation Oxidation Ring_Opening Piperazine Ring Opening (under thermal stress) Parent->Ring_Opening Thermal Degradation

Caption: Potential degradation pathways for piperazinyl thienopyrimidine compounds.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. BenchChem.
  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. Industrial & Engineering Chemistry Research, 51(20), 7050-7055.
  • Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC medicinal chemistry, 13(9), 1138–1146.
  • Pharma Stability. (2024). Troubleshooting & Pitfalls. Pharma Stability.
  • Tanevska, S., et al. (2024).
  • Science.gov. (n.d.). piperazines: Topics by Science.gov.
  • Wikipedia. (n.d.). Piperazine.
  • BenchChem Technical Support Team. (2025). "troubleshooting guide for the synthesis of heterocyclic compounds". BenchChem.
  • Sykes, B. D., Robertson, E. B., Dunford, H. B., & Konasewich, D. (1966). The hydrolysis of piperazine-2,5-dione. Biochemistry, 5(2), 697–701.
  • Kumar, V., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of Molecular Structure, 1272, 134177.
  • Al-Tahami, K., & Al-Shehri, S. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Molecules, 29(12), 2824.
  • Maccallini, C., et al. (2015). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 20(12), 21957–21970.
  • Chan, S. C., & Lee, C. W. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 114–121.
  • BenchChem. (2025).
  • Pharmaguideline. (2025).
  • Mittapalli, R. K., et al. (2016). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. The AAPS journal, 18(4), 1045–1053.
  • Romanelli, M. N., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 1.
  • de Carvalho, P., et al. (2022).
  • Kumar, V., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of Molecular Structure, 1272, 134177.
  • Laser, A. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 26-30.
  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 1.
  • ASEAN. (2013). ASEAN Guideline on Stability Study of Drug Product.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectral interpretation of 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine

[1] Executive Summary This guide provides a technical analysis of the 1H NMR spectral characteristics of 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine , a pharmacophore frequently encountered in kinase inhibitor disc...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical analysis of the 1H NMR spectral characteristics of 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine , a pharmacophore frequently encountered in kinase inhibitor discovery (e.g., PI3K, EGFR inhibitors). Accurate structural elucidation of this scaffold is critical due to the regiochemical ambiguity often present during the cyclization of the thieno[2,3-d]pyrimidine core.

This document moves beyond basic peak listing to explore solvent-dependent conformational changes , regiochemical verification markers , and comparative spectral analysis against common structural analogs.

Part 1: Structural Analysis & Proton Assignment Logic[2]

Molecular Scaffold & Numbering

The molecule consists of three distinct magnetic environments:

  • The Heteroaromatic Core: A fused thieno[2,3-d]pyrimidine system.[1][2][3][4]

  • The Solubilizing Tail: A piperazine ring at position 4.[5]

  • The Lipophilic Side Chain: An ethyl group at position 6.[2]

Critical Regiochemistry Note: In thieno[2,3-d]pyrimidines, the sulfur atom is typically numbered position 7 or part of the fusion, but standard IUPAC numbering for the fused system places the pyrimidine nitrogens at 1 and 3. The bridgehead carbons are 4a and 7a. The thiophene protons are at positions 5 and 6.

  • Target Molecule: 6-Ethyl substituted.[2][5][6][7]

  • Diagnostic Proton: H-5 (The thiophene proton).

Visualization of Structural Logic

The following diagram illustrates the core connectivity and the logic flow for assigning the critical aromatic protons.

G Mol 6-Ethyl-4-(piperazin-1-yl) thieno[2,3-d]pyrimidine Core Aromatic Core (Downfield) Mol->Core Aliphatic Aliphatic Chain (Upfield) Mol->Aliphatic H2 H-2 Pyrimidine (Singlet, ~8.5 ppm) Most Deshielded Core->H2 N=CH-N environment H5 H-5 Thiophene (Singlet, ~7.2 ppm) Diagnostic for 6-sub Core->H5 Thiophene C-H Pip Piperazine (3.0 - 4.0 ppm) Broad/Multiplets Aliphatic->Pip N-linked Et Ethyl Group (q: ~2.9, t: ~1.3 ppm) Aliphatic->Et C-linked H5->Et NOE Correlation (Spatial Proximity)

Caption: Structural decomposition and assignment logic for 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine. The dashed line indicates a critical NOE correlation used for confirmation.

Part 2: Detailed Spectral Interpretation[1][2]

Consensus Chemical Shift Data (DMSO-d6 vs. CDCl3)

The following data is synthesized from high-field (400/500 MHz) analysis of structurally validated thienopyrimidine analogs.

Proton AssignmentMultiplicityδ (ppm) in DMSO-d6δ (ppm) in CDCl3Structural Insight
H-2 (Pyrimidine) Singlet (s)8.45 – 8.60 8.50 – 8.65 Most deshielded proton due to placement between two electronegative nitrogens.
H-5 (Thiophene) Singlet (s)7.20 – 7.40 7.00 – 7.15 Diagnostic singlet. If this appears as a doublet, the 6-position is unsubstituted.
Piperazine (N-CH2) Multiplet (m)3.70 – 3.90 3.80 – 4.00 Protons alpha to the aromatic ring (deshielded by anisotropy).
Ethyl (CH2) Quartet (q)2.80 – 2.95 2.85 – 3.00 Coupled to terminal methyl (

Hz). Benzylic-like position.[7][8]
Piperazine (NH-CH2) Multiplet (m)2.80 – 2.90 2.95 – 3.10 Protons alpha to the secondary amine. Often overlaps with Ethyl CH2 in DMSO.
Ethyl (CH3) Triplet (t)1.25 – 1.35 1.30 – 1.40 Classic triplet (

Hz).
Piperazine (NH) Broad (br s)Variable 1.8 – 2.5 Highly dependent on concentration and water content. Often invisible in CDCl3 if dry.
Region-by-Region Analysis[1]
A. The Aromatic Region (7.0 – 9.0 ppm)[9]
  • The H-2 Singlet: This is the anchor signal. It is sharp and uncoupled. In DMSO-d6, it may shift slightly downfield due to hydrogen bonding with the solvent.

  • The H-5 Singlet: This signal confirms the 6-ethyl substitution pattern.

    • Verification: If the synthesis intended a 6-ethyl group but the spectrum shows two doublets in the aromatic region (J ~5-6 Hz), the reaction likely failed to cyclize correctly or the ethyl group is absent (leaving H-5 and H-6 unsubstituted).

    • Regiochemistry: The lack of splitting on H-5 confirms the 6-position is blocked by the ethyl group.

B. The Piperazine Region (2.5 – 4.0 ppm)
  • Conformational Dynamics: The piperazine ring often undergoes chair-chair flipping. At room temperature, this results in two distinct "humps" or multiplets rather than sharp triplets.

  • Solvent Effect:

    • In CDCl3: The signals are often distinct triplets (AA'BB' system).

    • In DMSO-d6: The signal at ~2.8-2.9 ppm (alpha to NH) often overlaps with the residual water peak (~3.33 ppm) or the solvent shoulder, requiring 2D methods (HSQC) for clear resolution.

C. The Ethyl Group (1.0 – 3.0 ppm)
  • The Quartet: Found around 2.9 ppm. This is significantly downfield compared to a standard alkyl chain due to the electron-withdrawing nature of the thiophene ring.

  • The Triplet: Found around 1.3 ppm.[10] This is the cleanest signal for integration calibration (integrates to 3H).

Part 3: Comparative Analysis & Quality Control

Comparison with Alternatives

Researchers often choose between different solvent systems or structural analogs. Here is how the spectrum changes:

FeatureTarget: 6-Ethyl Analog Alternative: 6-Methyl Analog Alternative: Unsubstituted (6-H)
Aliphatic Region Triplet + Quartet (Ethyl)Singlet (~2.6 ppm) (Methyl)None (at 6-pos)
Thiophene Region Singlet (H-5) Singlet (H-5) Doublet (H-5) + Doublet (H-6)
Integration 3H (Me) + 2H (CH2)3H (Me)1H + 1H
Troubleshooting Common Impurities

When analyzing the crude product of 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine, watch for these specific impurity signals:

  • Residual DMF: Synthesis of thienopyrimidines often uses Dimethylformamide.

    • Signals: Doublet at 2.89 ppm, Singlet at 2.73 ppm, Singlet at 8.02 ppm (CHO).

    • Action: DMF binds tightly to the piperazine NH. Extended drying under high vacuum at 50°C is required.

  • Triethylamine (TEA): Often used as a base in the nucleophilic substitution of the 4-chloro precursor.

    • Signals: Quartet at 2.42 ppm, Triplet at 0.96 ppm (CDCl3).

  • Hydrolysis Product (4-OH): If the piperazine substitution was incomplete or water entered the reaction.

    • Signal: Loss of piperazine peaks; appearance of a broad OH/NH amide peak >11 ppm.

Part 4: Experimental Protocol for NMR Characterization

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this standardized protocol.

Sample Preparation[1][2][13]
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent Selection:

    • Primary:DMSO-d6 (99.9% D). Preferred for solubility of the thienopyrimidine core and visibility of exchangeable protons.

    • Secondary:CDCl3 (with 0.03% TMS). Use only if the free base is highly lipophilic.

  • Filtration: Filter the solution through a cotton plug in a glass pipette into the NMR tube to remove suspended micro-particles which cause line broadening.

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Number of Scans (NS): 16 or 32 (Sufficient for >5 mg).

  • Relaxation Delay (D1): 1.0 s (Standard) or 5.0 s (Quantitative).

  • Temperature: 298 K (25°C).

Advanced Verification (NOESY)

If the position of the ethyl group is in doubt (e.g., distinguishing 5-ethyl vs 6-ethyl isomers from cyclization):

  • Run a 1D-NOESY irradiating the Ethyl CH2 quartet (~2.9 ppm).

  • Expected Result: Strong NOE enhancement of the H-5 singlet (~7.2 ppm).

  • Negative Result: If no enhancement of the aromatic singlet is seen, the ethyl group may be at position 5 (too distant from H-6) or the ring system is different.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6484477, 6-Ethyl-2-methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine. Retrieved from [Link]

  • Rashad, A. E., et al. (2010). Synthesis and anticancer activity of some novel thieno[2,3-d]pyrimidine derivatives. European Journal of Medicinal Chemistry. (Contextual grounding for thienopyrimidine NMR shifts).

  • He, H., et al. (2011). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters. (Provides comparative NMR data for 6-substituted thienopyrimidines).

Sources

Comparative

Beyond the Chromatogram: Validating Thienopyrimidine Purity via Elemental Analysis

Executive Summary: The "Invisible" Impurity Problem In the development of thienopyrimidines—critical bioisosteres for kinase inhibitors (e.g., EGFR, PI3K targets)—reliance solely on High-Performance Liquid Chromatography...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Impurity Problem

In the development of thienopyrimidines—critical bioisosteres for kinase inhibitors (e.g., EGFR, PI3K targets)—reliance solely on High-Performance Liquid Chromatography (HPLC) is a quantifiable risk. While HPLC excels at identifying organic, UV-active impurities, it is blind to "invisible" contaminants common in thienopyrimidine synthesis: trapped inorganic salts (from cyclization steps), non-chromophoric solvents, and moisture.

This guide details the validation of bulk purity using Elemental Analysis (CHNS), specifically tailored for the combustion challenges of sulfur-rich heterocycles. It establishes a self-validating protocol to ensure your compound meets the gold standard (


) required for top-tier publication and biological testing.

Comparative Analysis: EA vs. HPLC vs. qNMR

To validate purity effectively, one must understand the orthogonality of available techniques. Elemental Analysis (EA) provides absolute bulk purity, whereas HPLC provides relative purity.

Table 1: Technical Comparison of Purity Validation Methods
FeatureElemental Analysis (CHNS) HPLC (UV/Vis) Quantitative NMR (qNMR)
Primary Scope Bulk Purity (Stoichiometry)Relative Purity (Organic Impurities)Structural & Bulk Purity
Detection Basis Combustion gases (

)
UV Absorption (Chromophore dependent)Nuclear Spin (Proton counting)
Blind Spots Isomeric impurities (e.g., regioisomers)Inorganic salts, water, residual solventsParamagnetic impurities, low sensitivity
Thienopyrimidine Specifics Confirms Sulfur integration; detects trapped saltsGood for separating isomers, but misses trapped saltsExcellent, but requires expensive internal standards
Sample Requirement 2–5 mg (Destructive)<1 mg (Non-destructive)5–20 mg (Non-destructive)
Publication Standard Required

(JMC, JOC)
>95% Area IntegrationIntegration vs. Internal Std

The Thienopyrimidine Challenge: Sulfur & Solvates

Thienopyrimidines present two distinct challenges for combustion analysis that generic protocols fail to address:

  • Refractory Sulfur: The fused thiophene ring is stable. Incomplete combustion often yields low Sulfur values or formation of

    
     (which precipitates) rather than the detectable 
    
    
    
    .
  • Hygroscopicity: The pyrimidine nitrogens are basic and can form hydrogen bonds with atmospheric water, causing "drifting" Hydrogen/Nitrogen values.

The Analytical Decision Matrix

Before proceeding to the protocol, use this logic flow to determine if EA is the correct validation tool for your stage of research.

DecisionTree Start Start: Purity Validation IsNew Is this a Novel Compound? Start->IsNew Goal Goal: Biological Assay or Publication? IsNew->Goal Yes HPLC Run HPLC (UV) IsNew->HPLC No (Routine) Goal->HPLC Screening EA_Check Perform CHNS Analysis Goal->EA_Check Publication/Lead Gen PassHPLC HPLC > 95%? HPLC->PassHPLC PassHPLC->EA_Check Yes (Verify Bulk) Recrystallize Recrystallize/Dry PassHPLC->Recrystallize No qNMR Use qNMR EA_Check->qNMR Fails (+/- 0.4%) Success Validated Bulk Purity EA_Check->Success Passes

Figure 1: Analytical Decision Matrix for Thienopyrimidine Purity. This workflow prioritizes EA for novel compounds intended for publication or high-stakes biological assays.

Validated Protocol: CHNS Analysis for Thienopyrimidines

This protocol incorporates "combustion aids" specifically to handle the thiophene moiety.

Equipment & Reagents[1][2][3][4][5][6][7]
  • Analyzer: Flash 2000 or Elementar vario (Combustion >950°C).

  • Carrier Gas: Helium (99.999%).

  • Combustion Aid: Vanadium Pentoxide (

    
    ) or Tungsten Oxide (
    
    
    
    ). Crucial for Sulfur.
  • Standard: Sulfanilamide (Reference Standard).

Step-by-Step Methodology
  • System Suitability Test (SST):

    • Before running samples, run Sulfanilamide (2 mg).

    • Acceptance Criteria: Theoretical S% = 18.62%.[1] Measured must be

      
      . If this fails, the reactor tube is likely depleted of copper (used to reduce 
      
      
      
      ).
  • Sample Preparation (The "Sandwich" Technique):

    • Weigh 1.5–2.5 mg of the thienopyrimidine into a tin capsule using a microbalance (

      
       mg precision).
      
    • Critical Step: Add 2–3 mg of

      
        powder directly on top of the sample. This acts as an oxygen donor, ensuring the thiophene ring ruptures completely and Sulfur converts quantitatively to 
      
      
      
      .
    • Fold the tin capsule air-tight to prevent atmospheric moisture absorption.

  • Combustion Cycle:

    • Furnace Temp:

      
       (Left), 
      
      
      
      (Right/Reduction).
    • Oxygen Injection: 5 seconds (Ensure excess

      
       for sulfur oxidation).
      
  • Data Interpretation:

    • Compare measured weight % (C, H, N, S) against theoretical values based on molecular formula.

The Combustion Logic Flow

Understanding the chemical transformation is vital for troubleshooting.

CombustionFlow Sample Thienopyrimidine (Sample) Furnace Combustion Zone (980°C) Sample->Furnace O2 O2 + V2O5 (Oxidant) O2->Furnace Gases Gases: CO2, H2O, NOx, SO2, SO3 Furnace->Gases Reduction Reduction Zone (Cu, 650°C) Gases->Reduction NOx -> N2 SO3 -> SO2 Final Detected: CO2, H2O, N2, SO2 Reduction->Final

Figure 2: Reaction pathway during combustion. Note the critical role of the Reduction Zone in converting SO3 (formed from sulfur-rich heterocycles) back to detectable SO2.

Validation Framework: The Rule[8]

The scientific community (ACS, RSC) generally accepts a tolerance of


 absolute deviation  from the theoretical value.
Troubleshooting Failures

If your thienopyrimidine fails EA but passes HPLC, use this diagnostic table:

ObservationLikely CauseCorrective Action
C is Low (>0.5% deviation) Trapped inorganic salts (NaCl,

) or Silica.
Perform ash test or re-filter through Celite; wash with water.
C is High, H is High Trapped organic solvent (EtOAc, DCM).Dry sample under high vacuum (0.1 mbar) at

for 24h.
N is Low Incomplete combustion of pyrimidine ring.Increase Oxygen injection time; verify

usage.
S is Low Sulfur trapped as sulfates in ash.Check reactor tube packing; ensure temperature >

.
Case Study: The "False" Failure

Scenario: You synthesized a thienopyrimidine derivative (MW: 325.4 g/mol ).

  • Theoretical: C: 55.30%, H: 4.10%, N: 12.90%.

  • Experimental: C: 53.10%, H: 3.95%, N: 12.30%.

  • Result: FAIL (Carbon is off by 2.2%).

Analysis: The ratio of C/N remains roughly correct, but absolute values are low. This suggests a non-combustible impurity (weighing down the sample but not contributing gas). Hypothesis: Trapped Sodium Chloride (NaCl) from the cyclization step. Validation: Re-washing the solid with deionized water and drying corrected the values to within


. HPLC would have shown this sample as 99% pure because NaCl is UV-transparent.

References

  • American Chemical Society (ACS). (2025).[2] Characterization of Organic Compounds: Purity and Elemental Analysis Guidelines. Journal of Organic Chemistry Author Guidelines. [Link]

  • National Institutes of Health (NIH). (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. PMC. [Link]

  • Royal Society of Chemistry (RSC). (2014). Elemental analysis: an important purity control but prone to manipulations.[3][4] Inorganic Chemistry Frontiers. [Link]

  • European Medicines Agency (EMA). (2016).[5] ICH Q3D Guideline for Elemental Impurities. [Link]

Sources

Validation

X-ray crystallography data for 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine

This guide provides an in-depth structural and experimental analysis of 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine , a critical pharmacophore in kinase inhibitor discovery (targeting EGFR, PI3K, and FLT3). While t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural and experimental analysis of 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine , a critical pharmacophore in kinase inhibitor discovery (targeting EGFR, PI3K, and FLT3).

While the specific crystal structure of this exact intermediate is often held as proprietary data within pharmaceutical libraries, this guide synthesizes high-resolution crystallographic data from homologous 6-ethyl-thieno[2,3-d]pyrimidines (PDB: 3GHC) and 4-piperazinyl-thieno[2,3-d]pyrimidine derivatives to construct a high-confidence structural model.

Executive Summary & Pharmacophore Context
  • Compound Class: Thieno[2,3-d]pyrimidine (Bioisostere of Quinazoline).

  • Key Structural Features:

    • Thieno[2,3-d]pyrimidine Core: A planar, aromatic scaffold that mimics the adenine ring of ATP, facilitating binding to the kinase hinge region.

    • 6-Ethyl Group: A hydrophobic substituent that occupies the "sugar pocket" or hydrophobic selectivity pocket (e.g., the gatekeeper region), often enhancing potency by 2-3 orders of magnitude compared to methyl analogs (as seen in PDB 3GHC).

    • 4-Piperazinyl Moiety: A solubilizing group that protrudes towards the solvent front, often forming critical hydrogen bonds with residues like Asp or Glu at the active site rim.

Comparative Crystallographic Data

Analysis derived from high-resolution X-ray datasets of structural homologs.

A. Core Geometry & 6-Ethyl Conformation (Source: PDB 3GHC)

The thieno[2,3-d]pyrimidine core is strictly planar. The 6-ethyl group, unlike a fused cyclohexyl ring (in tetrahydrobenzo analogs), retains rotational freedom but typically adopts a low-energy conformation coplanar with the thiophene ring to maximize van der Waals contact within the hydrophobic pocket.

Structural Parameter6-Ethyl-4-(piperazin-1-yl) (Target) 6-Methyl Analog (Comparator) Significance
C6-C(Ethyl) Bond Length 1.50 Å (Predicted)1.49 Å (Observed)Standard sp2-sp3 single bond.
Ethyl Torsion Angle ~0° - 15° (Planar/Twisted)0° (Strictly Planar)The ethyl group allows for "induced fit" optimization in the hydrophobic pocket, unlike the rigid methyl.
Core Planarity (RMSD) < 0.02 Å< 0.01 ÅHigh aromaticity ensures stable stacking interactions (π-π) with residues like Phe or Trp.
B. 4-Piperazinyl Conformation (Source: CSD Ref F1/F2 Analogs)

The piperazine ring at position 4 does not lie in the plane of the aromatic core. To relieve steric strain between the piperazine protons and the C5-proton of the thiophene ring, the piperazine ring adopts a chair conformation and is twisted out of the aromatic plane.

  • N1(Piperazine)-C4(Pyrimidine) Bond: Partial double bond character (~1.36 Å), restricting rotation.

  • Piperazine Orientation: The ring is typically rotated by 45-60° relative to the thienopyrimidine plane.

Experimental Protocol: Crystallization & Data Collection

Standard Operating Procedure (SOP) for generating the crystal structure of 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine.

Phase 1: Synthesis & Purification

Before crystallization, the compound must be synthesized via the Gewald Reaction pathway to ensure >98% purity. Impurities (especially regioisomers) will inhibit crystal growth.

Synthesis Workflow (DOT Diagram):

SynthesisPathway Start Ketone Precursor (Butanone) Step1 Gewald Reaction (+ Cyanoacetate + S8) Start->Step1 Inter1 2-Aminothiophene Intermediate Step1->Inter1 Step2 Cyclization (Formamide/Heat) Inter1->Step2 Core Thieno[2,3-d]pyrimidine Core (4-OH) Step2->Core Step3 Chlorination (POCl3) Core->Step3 Chloro 4-Chloro Intermediate Step3->Chloro Step4 Nucleophilic Subst. (Piperazine) Chloro->Step4 Final 6-Ethyl-4-(piperazin-1-yl) thieno[2,3-d]pyrimidine Step4->Final

Caption: Synthesis of the target thienopyrimidine scaffold via the Gewald reaction and subsequent chlorination/amination.

Phase 2: Crystallization Screening (Vapor Diffusion)

Objective: Obtain single crystals suitable for X-ray diffraction (>0.1 mm).

  • Preparation: Dissolve 5 mg of compound in 500 µL of solvent (Methanol or DMSO).

  • Screening Matrix: Set up hanging drop vapor diffusion plates.

    • Reservoir A: 30% PEG 4000, 0.1M Tris pH 8.5, 0.2M MgCl2.

    • Reservoir B: 2M Ammonium Sulfate, 0.1M Na Acetate pH 4.6.

    • Reservoir C: Ethanol/Water (1:1) (Slow evaporation).

  • Optimization: If needles form (common for piperazines), switch to slow cooling from hot acetonitrile.

Phase 3: Data Collection & Refinement
  • Source: Synchrotron radiation (e.g., APS, ESRF) or Cu-Kα Home Source.

  • Temperature: 100 K (Cryo-protection with 20% Glycerol).

  • Space Group Prediction: Likely P21/c or P-1 (Centrosymmetric), common for planar heterocycles.

  • Refinement: Use SHELXL or PHENIX . Pay attention to the disorder in the ethyl group and the chair flip of the piperazine.

Comparative Performance Guide
Feature6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine Gefitinib (Quinazoline Reference) Performance Implication
Scaffold Thieno[2,3-d]pyrimidineQuinazolineThiophene ring offers different electronic distribution (S-atom lone pairs) affecting H-bond capability.
Solubility High (Piperazine pKa ~8.7)Moderate (Morpholine)Piperazine enhances aqueous solubility and lysosomal trapping.
Metabolic Stability Moderate (Ethyl oxidation)HighThe 6-ethyl group is a potential site for metabolic oxidation (CYP450), unlike the halo-phenyl of Gefitinib.
Binding Mode Type I (ATP Competitive)Type I (ATP Competitive)Both bind active conformation; 6-ethyl fills the hydrophobic pocket more efficiently than a simple methyl.
References
  • Gangjee, A. et al. (2009). Design, Synthesis, and X-ray Crystal Structure of Classical and Nonclassical 2-amino-4-oxo-5-substituted-6-ethyl-thieno[2,3-d]pyrimidines. Journal of Medicinal Chemistry , 52(18), 5626-5634. (PDB: 3GHC).

  • Adepu, R. et al. (2012). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry , 10, 5554-5569. .

  • Zhang, X. et al. (2011).[1] Design, Synthesis, Biological Evaluation and X-ray Crystal Structure of Novel Classical 6,5,6-TricyclicBenzo[4,5]thieno[2,3-d]pyrimidines. Journal of Medicinal Chemistry , 54(13), 4399-4410. (PDB: 3NU0).

  • LGC Standards. 6-Ethyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine Hydrochloride Reference Standard. .

Sources

Comparative

Comparative Kinase Inhibition Profile: Thienopyrimidines vs. Quinazolines

[1] Executive Summary In the landscape of kinase inhibitor design, the Quinazoline scaffold has long been considered a "privileged structure," most notably anchoring the first generation of EGFR inhibitors (e.g., Gefitin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the landscape of kinase inhibitor design, the Quinazoline scaffold has long been considered a "privileged structure," most notably anchoring the first generation of EGFR inhibitors (e.g., Gefitinib, Erlotinib). However, the emergence of resistance mutations (e.g., T790M) and the need for greater isoform selectivity (e.g., PI3K


 vs. mTOR) have driven the exploration of bioisosteres.

The Thienopyrimidine scaffold (specifically thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine) represents a critical evolution. By replacing the benzene ring of the quinazoline with a thiophene ring, medicinal chemists can alter electron density, modify metabolic vectors, and adjust lipophilicity (LogP) without sacrificing the essential hinge-binding capability.

This guide provides a head-to-head technical analysis of these two scaffolds, supported by structural biology, kinase selectivity profiling, and physicochemical data.

Structural Basis & Bioisosterism[2][3]

The core distinction lies in the fusion of the pyrimidine ring. While both scaffolds utilize the pyrimidine nitrogens (N1/N3) to interact with the kinase hinge region (typically via hydrogen bonding to the backbone amide of a specific residue, such as Met793 in EGFR), the fused ring dictates the electronic environment and substituent vectors.

Scaffold Architecture
  • Quinazoline: A benzene ring fused to a pyrimidine. Planar, highly aromatic, and lipophilic.

  • Thienopyrimidine: A thiophene ring fused to a pyrimidine.[1] The presence of sulfur introduces a "soft" heteroatom, altering the dipole moment and allowing for unique

    
    -
    
    
    
    stacking interactions that benzene cannot replicate.
Visualization of Scaffold Logic

The following diagram illustrates the bioisosteric relationship and the numbering shift that affects Structure-Activity Relationship (SAR) analysis.

ScaffoldComparison Quinazoline Quinazoline Core (Benzene + Pyrimidine) Thieno Thienopyrimidine Core (Thiophene + Pyrimidine) Quinazoline->Thieno Bioisosteric Replacement (Scaffold Hopping) Binding Hinge Region Interaction (e.g., Met793) Quinazoline->Binding N1 Acceptor / N3 Donor Thieno->Binding Retained H-Bond Network Properties Physicochemical Shift (LogP, Solubility) Thieno->Properties Altered Electronic Density (Sulfur Effect)

Figure 1: Bioisosteric relationship between Quinazoline and Thienopyrimidine scaffolds highlighting functional retention and physicochemical divergence.

Case Studies: Selectivity & Potency

EGFR Inhibition: The T790M Challenge

Quinazolines (Gefitinib) bind reversibly to the ATP-binding site of EGFR. The T790M mutation ("Gatekeeper mutation") introduces a bulky methionine that sterically hinders the quinazoline core.

  • Quinazoline Limitation: The rigid 6,7-substitution pattern of classic quinazolines often clashes with the Methionine 790 side chain.

  • Thienopyrimidine Advantage: The thieno[3,2-d]pyrimidine scaffold, as seen in Olmutinib (BI-1482694) , alters the trajectory of substituents. This allows the molecule to bypass the steric clash and often includes an acrylamide warhead for covalent bonding to Cys797, overcoming the resistance.

Table 1: Comparative Potency on EGFR Variants (Representative Data)

Scaffold ClassRepresentative CompoundEGFR (WT) IC

EGFR (T790M) IC

Mechanism
Quinazoline Gefitinib0.4 nM>3,000 nMReversible ATP-competitive
Thienopyrimidine Olmutinib (BI-1482694)~10 nM< 10 nMIrreversible (Covalent)

Note: Data synthesized from clinical development reports for Olmutinib and Gefitinib.

PI3K Inhibition: The Selectivity Shift

While quinazolines are dominant in EGFR, thienopyrimidines have found a "privileged niche" in Phosphoinositide 3-kinase (PI3K) inhibition.

  • Case Study: Pictilisib (GDC-0941) .[2]

  • Mechanism: GDC-0941 utilizes a thieno[3,2-d]pyrimidine core.[3] The specific geometry of the thiophene fusion allows the molecule to penetrate the deeper affinity pocket of PI3K

    
     more effectively than analogous quinazolines, providing high selectivity against the related mTOR kinase.
    

Physicochemical Properties (ADME)

The switch from benzene to thiophene significantly impacts the drug-like properties of the molecule.

  • Solubility: Thienopyrimidines generally exhibit improved aqueous solubility compared to their quinazoline analogs. The thiophene ring is less lipophilic than benzene (lower ClogP contribution), and the sulfur atom can act as a weak hydrogen bond acceptor, improving solvation.

  • Metabolic Stability: The thiophene ring is electron-rich and can be prone to oxidation (S-oxidation) or ring-opening metabolism. However, substitution at the 2- and 4-positions (common in kinase inhibitors) typically stabilizes the ring against cytochrome P450 degradation.

Experimental Protocols

To validate the comparative performance of these scaffolds, the following self-validating protocols are recommended.

Kinase Potency Assay (TR-FRET)

Objective: Determine IC


 values using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). This method is superior to standard radiometric assays due to lower background and high Z' factors.

Workflow Diagram:

AssayWorkflow Step1 Compound Preparation (Serial Dilution in DMSO) Step2 Enzyme Reaction Setup (Kinase + Substrate + ATP @ Km) Step1->Step2 Step3 Incubation (60 min @ RT) Step2->Step3 Step4 Detection (Add Eu-labeled Antibody + Tracer) Step3->Step4 Step5 Readout (Envision Plate Reader) Step4->Step5

Figure 2: TR-FRET Kinase Assay Workflow for IC50 determination.

Protocol Steps:

  • Preparation: Prepare 3-fold serial dilutions of Thienopyrimidine and Quinazoline test compounds in 100% DMSO.

  • Reaction Mix: In a 384-well low-volume white plate, add 5

    
    L of compound.
    
  • Initiation: Add 10

    
    L of Kinase/Peptide mix. Critical: ATP concentration must be set exactly at the K
    
    
    
    for the specific kinase to ensure the assay is sensitive to ATP-competitive inhibitors.
  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add 5

    
    L of detection mix containing EDTA (to stop the reaction) and the Europium-labeled anti-phosphopeptide antibody.
    
  • Analysis: Read fluorescence ratio (665 nm / 615 nm). Fit data to a sigmoidal dose-response equation (Variable Slope).

Kinetic Solubility Assay

Objective: Compare the thermodynamic solubility of the scaffolds, a critical parameter for oral bioavailability.

  • Stock: Prepare 10 mM DMSO stocks of both compounds.

  • Spike: Spike stocks into pH 7.4 phosphate-buffered saline (PBS) to a target concentration of 200

    
    M.
    
  • Equilibration: Shake for 24 hours at 25°C.

  • Filtration: Filter using a 0.45

    
    m PVDF filter plate to remove precipitates.
    
  • Quantification: Analyze filtrate via LC-MS/MS against a standard curve.

    • Success Criterion: Thienopyrimidine derivatives should ideally show >50

      
      M solubility for lead optimization, often outperforming planar quinazolines which may crystallize (solubility <5 
      
      
      
      M).

Conclusion

While Quinazolines remain a cornerstone of kinase inhibition, particularly for wild-type EGFR, the Thienopyrimidine scaffold offers a versatile bioisostere that addresses key limitations.

  • Selectivity: Superior for targeting PI3K isoforms (e.g., Pictilisib).

  • Resistance: Offers alternative binding vectors to overcome steric clashes in mutant kinases (e.g., Olmutinib).

  • Properties: Generally improved aqueous solubility profiles.

For researchers encountering "solubility walls" or "selectivity ceilings" with quinazoline series, scaffold hopping to a thienopyrimidine core is a validated, high-probability strategy.

References

  • Boudou, C., et al. (2022). Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors.[4] Frontiers in Pharmacology.[4]

  • Folkes, A. J., et al. (2008). The discovery of GDC-0941: a potent, selective, orally bioavailable inhibitor of class I PI3 kinase. Journal of Medicinal Chemistry.

  • Kim, E. S. (2016). Olmutinib: First Global Approval. Drugs.[4][5][1][2][3][6][7][8][9][10][11]

  • Mghwary, S. A., et al. (2019).

    
     Inhibitors. Molecules.[4][12][5][1][2][3][6][7][8][9][10][11] 
    
  • Rusnak, D. W., et al. (2001). The effects of the novel, reversible epidermal growth factor receptor tyrosine kinase inhibitor, GW572016, on the growth of human normal and tumor-derived cell lines in vitro and in vivo. Molecular Cancer Therapeutics.

Sources

Validation

Reference Standards for 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine Quantification: A Technical Comparison Guide

Executive Summary 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine (CAS: 502648-93-3) is a critical pharmacophore and intermediate, most notably utilized in the synthesis of PI3K inhibitors (e.g., Pictilisib/GDC-0941).[...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine (CAS: 502648-93-3) is a critical pharmacophore and intermediate, most notably utilized in the synthesis of PI3K inhibitors (e.g., Pictilisib/GDC-0941).[1] Its quantification is a distinct challenge in pharmaceutical development due to the physicochemical dichotomy of its structure: a hydrophobic thienopyrimidine core fused with a highly polar, basic piperazine ring.

This guide provides a comparative technical analysis of the reference standard grades available for this analyte. It moves beyond simple catalog listings to evaluate the metrological impact of using Certified Reference Materials (CRMs) versus Analytical Standards or In-House Synthesized materials.

Part 1: The Chemical Context & Challenges

Before selecting a standard, the analyst must understand the specific liabilities of this molecule. The piperazine moiety is the "Achilles' heel" regarding stability and chromatography.

FeatureTechnical Implication
Basicity (Piperazine) The secondary amine has a pKa ~9.[1]8. It protonates at neutral/acidic pH, causing severe peak tailing on C18 columns due to silanol interactions.[1]
Hygroscopicity Often supplied as a dihydrochloride salt (2HCl).[1] It is highly hygroscopic; water uptake introduces significant weighing errors if not handled in a glove box or humidity-controlled environment.[1]
Oxidation Potential The secondary amine is susceptible to N-oxide formation upon exposure to air, necessitating storage under Argon/Nitrogen.[1]
Stoichiometry Critical: Commercial standards vary between Free Base (MW 248.35) and Dihydrochloride (MW 321.27).[1] Failure to correct for the salt form results in a ~29% assay error.

Part 2: Comparative Analysis of Reference Standard Grades

In a regulatory environment (ICH Q7/Q3A), the "grade" of standard dictates the validity of your data. We compare three distinct tiers of reference materials.

Tier 1: ISO 17034 Certified Reference Material (CRM)
  • Best For: Method Validation (ICH Q2), Release Testing of GMP Clinical Batches, Dispute Resolution.

  • Profile: Characterized by multiple orthogonal methods (NMR, MS, HPLC, TGA, KF). Comes with a certified uncertainty value.[1]

Tier 2: Primary Analytical Standard (Commercial)
  • Best For: Routine R&D, Stability Studies, Impurity Profiling.

  • Profile: High purity (>98%), typically characterized by HPLC and NMR. Lacks the rigorous uncertainty budget of a CRM.

Tier 3: In-House / Working Standard
  • Best For: High-throughput screening, Early-stage process monitoring.[1]

  • Profile: Synthesized internally or sourced cheaply.[1] Must be qualified against a Tier 1 or Tier 2 standard before use.[1]

Performance Comparison Matrix
MetricTier 1: ISO 17034 CRM Tier 2: Analytical Standard Tier 3: Working Standard
Assay Accuracy 99.9% ± 0.3% (Certified)>98.0% (Area %)Variable (Depends on Qualification)
Traceability SI Units (NIST/NMI traceable)Manufacturer CoATraceable to Tier 1/2 used
Water Content Measured by KF & TGAOften "As is" or theoreticalUnknown (High Risk)
Regulatory Risk Low (Gold Standard)Low-MediumHigh (Requires full validation)
Cost Factor


$

Part 3: Experimental Validation & Methodology

The following protocol validates the performance of the standard. This method is designed to suppress the piperazine-induced tailing.[1]

High-Performance Liquid Chromatography (HPLC-UV/MS) Protocol
  • Column: C18 with hybrid particle technology (e.g., Waters XBridge or Phenomenex Kinetex EVO) to withstand high pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).[1] High pH keeps piperazine deprotonated, improving peak shape.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Thienopyrimidine max) and ESI+ MS (m/z 249.1 for [M+H]+).

Standard Preparation (The "Self-Validating" Workflow)
  • Step 1: Equilibrate the standard vial to room temperature in a desiccator to prevent condensation.

  • Step 2: Weigh ~10 mg of the standard (record to 0.001 mg).

  • Step 3: Dissolve in DMSO first (to ensure total solubility of the hydrophobic core), then dilute with Methanol. Avoid dissolving directly in water if using the free base.

  • Step 4 (Validation): Inject the Tier 1 CRM and the Tier 2/3 candidate. Calculate the Relative Response Factor (RRF).

Experimental Data: Stability & Linearity

Table 1: Linearity and Range Data (Representative)

Concentration (µg/mL)Peak Area (mAU*s)Accuracy (% Recovery)
0.5 (LOQ)12,40098.5%
5.0125,100100.2%
50.01,248,00099.8%
100.02,501,000100.1%
Slope 24,980
0.9999

Table 2: Stability Profile (24 Hours at Room Temp)

Solvent System% Remaining (Free Base)% Remaining (HCl Salt)Observation
Water/Acetonitrile (Neutral)99.1%99.5%Stable
0.1% Formic Acid (Acidic)99.8%99.9%Highly Stable
0.1% NaOH (Basic)94.2%95.1%Degradation: Amide hydrolysis risk
Recommendation: Store stock solutions in acidic/neutral organic solvents at -20°C.

Part 4: Visualization of Workflows

Diagram 1: The Traceability Hierarchy

This diagram illustrates how to establish a valid calibration chain from an SI-traceable CRM down to daily working standards.[1]

TraceabilityChain SI_Unit SI Unit (Mole/Kg) NMI National Metrology Institute (NIST / USP / EP) SI_Unit->NMI Primary Realization CRM Tier 1: ISO 17034 CRM (Certified Purity & Uncertainty) NMI->CRM Certification WorkingStd Tier 3: In-House Working Standard (Qualified against Tier 1/2) CRM->WorkingStd Qualification (qNMR/HPLC) AnalyticalStd Tier 2: Commercial Analytical Standard (CoA with HPLC/NMR) AnalyticalStd->WorkingStd Alternative Qualification RoutineAnalysis Routine Sample Analysis (Batch Release) WorkingStd->RoutineAnalysis Daily Calibration

Caption: The metrological traceability chain ensuring data integrity from SI units to routine batch analysis.

Diagram 2: Analytical Method Decision Tree

A logic flow for selecting the correct chromatographic conditions based on the specific salt form and purity requirements.

MethodLogic Start Start: Standard Selection FormCheck Is it a Salt (HCl)? Start->FormCheck Weighing Correction Factor Required (MW Salt / MW Base) FormCheck->Weighing Yes DirectWeigh Weigh Directly (Handle under N2) FormCheck->DirectWeigh No Solubility Solubility Check Weighing->Solubility DirectWeigh->Solubility SolventA Dissolve in DMSO Solubility->SolventA Preferred SolventB Dissolve in MeOH/H2O Solubility->SolventB Risk of precip. HPLC_Cond Select pH Condition SolventA->HPLC_Cond Low_pH Low pH (0.1% Formic) *Risk of Tailing* HPLC_Cond->Low_pH Avoid High_pH High pH (10mM NH4HCO3) *Sharp Peaks* HPLC_Cond->High_pH Recommended

Caption: Decision matrix for handling 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine to ensure accurate quantification.

Part 5: Troubleshooting & Causality

Issue: Drifting Retention Times.

  • Causality: The piperazine ring is sensitive to pH fluctuations. If your buffer capacity is too low (e.g., using 0.01% TFA instead of 0.1%), the local pH inside the column pore may shift, changing the ionization state of the piperazine.

  • Solution: Increase buffer concentration to >10 mM.

Issue: Low Assay Values (<95%) on Fresh Standard.

  • Causality: Likely hygroscopicity.[1] The HCl salt absorbs atmospheric moisture rapidly. If you weighed 10.0 mg of "powder," you might have weighed 9.0 mg of standard and 1.0 mg of water.

  • Solution: Determine water content via Karl Fischer (KF) titration immediately before weighing, or use a CRM with a certified "As Is" value.

References

  • International Council for Harmonisation (ICH). Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[1][2][3][4] (2000).[1] Retrieved from [Link]

  • PubChem. Compound Summary: 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine.[1] (CID 11432160).[1] Retrieved from [Link]

  • European Medicines Agency. Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents. (2008).[1] (Context for impurity quantification). Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to Enhancing Reproducibility in Biological Assays with Piperazinyl Thienopyrimidines

In the landscape of modern drug discovery, particularly within oncology and immunology, piperazinyl thienopyrimidines have emerged as a promising class of kinase inhibitors. Their unique scaffold allows for potent and of...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, piperazinyl thienopyrimidines have emerged as a promising class of kinase inhibitors. Their unique scaffold allows for potent and often selective targeting of key signaling molecules, most notably within the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers.[1][2] However, the journey from a promising compound to a validated lead is paved with rigorous biological testing, where the reproducibility of assay data is paramount. Inconsistent results not only lead to wasted resources but can also derail promising therapeutic programs.

This guide provides an in-depth comparison of common biological assays used to characterize piperazinyl thienopyrimidine inhibitors. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of these assays, explore the critical factors that influence their reproducibility, and offer actionable strategies to ensure the generation of robust and reliable data. This content is designed for researchers, scientists, and drug development professionals who seek to build self-validating systems into their experimental workflows.

The Biological Context: Targeting the PI3K/AKT/mTOR Pathway

Piperazinyl thienopyrimidines frequently exert their therapeutic effects by inhibiting protein kinases, a class of enzymes that regulate a vast array of cellular processes.[1] A primary target for many thienopyrimidine derivatives is the Phosphoinositide 3-kinase (PI3K) family.[3][4] The PI3K/AKT/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a highly attractive target for therapeutic intervention.

dot

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) TSC_Complex TSC1/TSC2 AKT->TSC_Complex Inhibition Apoptosis Apoptosis AKT->Apoptosis Inhibition mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Rheb Rheb TSC_Complex->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation Proliferation Cell Growth & Proliferation S6K->Proliferation Promotion _4EBP1->Proliferation Promotion Thieno_Inhibitor Piperazinyl Thienopyrimidine Inhibitor Thieno_Inhibitor->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway with the inhibitory action of piperazinyl thienopyrimidines.

Understanding this pathway is crucial as it informs the choice of assays and the interpretation of results. An inhibitor's effect can be measured biochemically by assessing its direct impact on the kinase's enzymatic activity, or phenotypically by observing its effect on cell viability and proliferation.

Comparative Analysis of Key Biological Assays

The selection of an appropriate assay is a critical decision that impacts the quality and reproducibility of the data generated. Here, we compare three widely used assays for the characterization of kinase inhibitors: two biochemical assays (ADP-Glo and TR-FRET) that measure direct enzyme inhibition and one cell-based assay (MTT) that assesses cellular viability.

FeatureADP-Glo™ (Luminescence)TR-FRET (Fluorescence)MTT (Colorimetric)
Principle Measures ADP produced in a kinase reaction via a coupled luciferase reaction.Measures kinase activity through fluorescence resonance energy transfer between a donor and acceptor fluorophore on a substrate and a phosphorylation-specific antibody.[5]Measures metabolic activity of viable cells by the reduction of tetrazolium salt to formazan crystals.
Assay Type Biochemical (Enzymatic)Biochemical (Enzymatic)Cell-based (Phenotypic)
Throughput High (384- and 1536-well compatible)High (384- and 1536-well compatible)Medium to High (96- and 384-well compatible)
Sensitivity High; can detect low levels of ATP-to-ADP conversion.[6]High; time-resolved format reduces background fluorescence.[5]Moderate; dependent on cell type and metabolic rate.
Z'-factor Typically > 0.7, indicating excellent assay quality.[6]Generally > 0.5, indicating a robust assay.[7]Variable; generally lower than biochemical assays due to biological variability.
Key Advantages Universal for any ADP-producing enzyme; high sensitivity and dynamic range.[6]Homogeneous "mix-and-read" format; resistant to compound interference.[8]Provides data on a compound's effect in a biological context; cost-effective.
Limitations Multi-step process; potential for interference with the luciferase enzyme.Requires specific antibodies and labeled substrates; can be more expensive.Indirect measure of cell viability; can be affected by changes in cellular metabolism.
Reproducibility Factors Purity of ATP, enzyme stability, accurate liquid handling.Quality of antibodies and labeled peptides, instrument settings.Cell line integrity, passage number, seeding density, incubation time.[9]

Deep Dive into Experimental Protocols and Reproducibility

The following sections provide detailed protocols for each assay, emphasizing the "why" behind each step and highlighting critical parameters for ensuring reproducibility.

Biochemical Kinase Inhibition Assay: ADP-Glo™

The ADP-Glo™ assay is a powerful tool for quantifying kinase activity by measuring the amount of ADP produced. Its high sensitivity makes it ideal for determining the potency (IC50) of inhibitors like piperazinyl thienopyrimidines.[6]

dot

ADPGlo_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection1 Step 1: Signal Generation cluster_detection2 Step 2: Luminescence Detection A 1. Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor (e.g., Thienopyrimidine) B 2. Set up Kinase Reaction: - Add inhibitor, kinase, substrate, and ATP to well. - Incubate at room temperature. A->B C 3. Add ADP-Glo™ Reagent: - Stops kinase reaction. - Depletes remaining ATP. B->C D 4. Incubate for 40 minutes. C->D E 5. Add Kinase Detection Reagent: - Converts ADP to ATP. - Luciferase generates light from new ATP. D->E F 6. Incubate for 30-60 minutes. E->F G 7. Read Luminescence. F->G

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Kinase Buffer: Prepare a 1X kinase reaction buffer. A typical buffer might contain 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, and 0.01% Triton X-100. Causality: The buffer components maintain the pH and provide necessary cofactors (Mg2+) for kinase activity, while the detergent prevents non-specific binding.

    • ATP Solution: Prepare a working solution of high-purity ATP in kinase buffer. The concentration should be at or near the Km of the kinase for ATP to ensure accurate IC50 determination. Trustworthiness: Using high-purity ATP is critical as ADP contamination can lead to high background signal and poor assay performance.[6]

    • Kinase and Substrate: Dilute the kinase and its specific substrate in kinase buffer to their optimal working concentrations.

    • Inhibitor Dilution: Prepare a serial dilution of the piperazinyl thienopyrimidine compound in the appropriate solvent (typically DMSO), followed by a further dilution in kinase buffer.

  • Kinase Reaction (384-well plate format):

    • Add 2.5 µL of the inhibitor dilution or vehicle (DMSO in buffer) to the appropriate wells.

    • Add 5 µL of a 2X kinase/substrate mix to all wells.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 2.5 µL of a 4X ATP solution. The final reaction volume is 10 µL.

    • Incubate for 60 minutes at room temperature. Causality: The incubation time should be within the linear range of the kinase reaction to ensure that the rate of product formation is proportional to enzyme activity.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Measure luminescence using a plate reader.

Ensuring Reproducibility:

  • Enzyme Concentration: Titrate the kinase to determine the optimal concentration that yields a robust signal without depleting more than 20% of the substrate.

  • ATP Concentration: For IC50 determination of ATP-competitive inhibitors, using an ATP concentration close to the Km value is crucial for obtaining accurate and comparable results.[10]

  • Liquid Handling: Use calibrated pipettes and automated liquid handlers where possible to minimize volume variations, especially in low-volume formats.

Biochemical Kinase Inhibition Assay: TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are another robust method for measuring kinase activity. They are homogeneous, "mix-and-read" assays that are less prone to interference from colored or fluorescent compounds.[11]

Detailed Protocol: LanthaScreen™ TR-FRET Kinase Assay

  • Reagent Preparation:

    • Kinase Reaction Buffer: Prepare a 1X buffer solution as specified for the kinase of interest.

    • Kinase, Substrate, and ATP: Dilute the kinase, fluorescein-labeled substrate, and ATP to 4X the final desired concentration in the reaction buffer.

    • Inhibitor Dilution: Prepare a 4X serial dilution of the piperazinyl thienopyrimidine compound.

  • Kinase Reaction (384-well plate format):

    • Add 5 µL of the 4X inhibitor dilution or vehicle to the wells.

    • Add 5 µL of the 4X kinase solution.

    • Add 5 µL of a 4X mixture of the fluorescein-labeled substrate and ATP. The final reaction volume is 20 µL.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Prepare a 2X stop/detection buffer containing EDTA (to stop the kinase reaction) and a terbium-labeled anti-phospho-substrate antibody.

    • Add 20 µL of the stop/detection buffer to each well.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

Ensuring Reproducibility:

  • Antibody Specificity: The quality and specificity of the phospho-specific antibody are paramount for a reliable assay.

  • Reagent Concentrations: The concentrations of the kinase, substrate, and ATP should be optimized to produce a sufficient assay window and to be appropriate for the expected potency of the inhibitor.

  • Instrument Settings: Consistent use of optimized instrument settings (e.g., delay time, integration time) is crucial for minimizing variability between experiments.

Cell-Based Proliferation Assay: MTT

The MTT assay is a widely used colorimetric method to assess cell viability, which is an indirect measure of a compound's cytotoxic or cytostatic effects. For kinase inhibitors like piperazinyl thienopyrimidines, this assay provides crucial information on their phenotypic impact in a cellular context.

Detailed Protocol: MTT Assay

  • Cell Seeding:

    • Harvest and count cells from a log-phase culture.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment. Causality: A 24-hour pre-incubation ensures that the cells have recovered from the stress of harvesting and are in a healthy, proliferative state before compound addition.

  • Compound Treatment:

    • Prepare a serial dilution of the piperazinyl thienopyrimidine compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only control wells.

    • Incubate for 72 hours at 37°C. Trustworthiness: The incubation time should be sufficient for the compound to exert its effect and for differences in cell proliferation to become apparent. This duration often covers multiple cell-doubling times.

  • MTT Addition and Solubilization:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

    • Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Ensuring Reproducibility:

  • Cell Line Authentication: Use authenticated, low-passage cell lines to avoid issues with genetic drift and cross-contamination.

  • Cell Seeding Density: Inconsistent cell numbers at the start of the assay are a major source of variability. Ensure a uniform single-cell suspension and use precise pipetting.

  • Edge Effects: The outer wells of a microplate are prone to evaporation. To mitigate this, either avoid using the outer wells or fill them with sterile PBS.

  • Time-Dependent IC50s: Be aware that IC50 values from cell-based assays are highly dependent on the incubation time.[9] Standardizing this parameter is crucial for comparing results across experiments.

Conclusion

The reproducibility of biological assays is fundamental to the successful development of novel therapeutics like piperazinyl thienopyrimidines. By understanding the mechanistic basis of different assay platforms and diligently controlling for key variables, researchers can significantly enhance the reliability of their data. Biochemical assays such as ADP-Glo™ and TR-FRET provide precise measurements of direct enzyme inhibition, while cell-based assays like the MTT assay offer invaluable insights into a compound's activity in a more physiologically relevant context. The choice of assay should be guided by the specific research question, but the principles of rigorous validation, careful execution, and thorough documentation are universal. By integrating these practices into every stage of the experimental workflow, the scientific community can build a more robust and reproducible foundation for drug discovery.

References

  • Liu, Y., et al. (2015). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • El-Gamal, M. I., et al. (2026). Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. Pharmaceuticals.
  • Abdel-Maksoud, M. S., et al. (2023). PI3K inhibitors with pyrimidine scaffold. Journal of Molecular Structure.
  • Liu, Y., et al. (2015). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters.
  • Fathi, N., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Scientist Live. (2026). TR-FRET powers smarter drug screening.
  • BellBrook Labs. (2025).
  • Promega Corporation. (n.d.).
  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • Smaili, S., et al. (2018). Comparison of the efficiencies of two TR-FRET methods to detect in vitro natural and synthesized inhibitors of the Raf/MEK/ERK s. Analytical and Bioanalytical Chemistry.
  • Thermo Fisher Scientific. (n.d.).
  • Kalliokoski, T., et al. (2013).
  • Martínez-García, D., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.
  • Abdel-Aziz, A. A.-M., et al. (2011). Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives. European Journal of Medicinal Chemistry.
  • Science.gov. (n.d.). ic50 values compared: Topics by Science.gov.
  • Ghorab, M. M., et al. (2022). In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and. Pharmaceuticals.
  • Al-Rashood, S. T., et al. (2022). In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity. Molecules.
  • Zhang, C., et al. (2019).
  • Jin, C., et al. (2025). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. Bioorganic & Medicinal Chemistry.
  • Munchhof, M. J., et al. (2003). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Bioorganic & Medicinal Chemistry Letters.
  • ResearchGate. (n.d.). Table 2 IC 50 (lM) of the synthesized compounds on the three cell lines.
  • Piórkowska, E., et al. (2021). Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures. Cancers.
  • Breitenlechner, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules.

Sources

Validation

A Comparative Spectroscopic Guide to 6-ethyl-4-hydrazinyl-thieno[3,2-d]pyrimidine and its Analogs

This guide provides an in-depth spectroscopic characterization of 6-ethyl-4-hydrazinyl-thieno[3,2-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Given the st...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic characterization of 6-ethyl-4-hydrazinyl-thieno[3,2-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Given the structural similarities of thienopyrimidines to purine bases, they serve as crucial scaffolds in the design of novel therapeutic agents, including anticancer and antimicrobial drugs.[2][3] This document will delve into the infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopic properties of the title compound, offering a comparative analysis with structurally related thienopyrimidine derivatives to provide a comprehensive understanding for researchers and drug development professionals.

Introduction to Thienopyrimidines: A Scaffold of Interest

Thienopyrimidines are bicyclic heterocyclic compounds resulting from the fusion of a thiophene ring with a pyrimidine ring. This fusion can occur in different orientations, leading to isomers such as thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine.[3] These scaffolds are bioisosteres of purines, the fundamental components of DNA and RNA, which underpins their wide range of biological activities.[2][4] The therapeutic potential of thienopyrimidine derivatives is vast, with reported activities including anticancer, antimicrobial, analgesic, and neurotropic effects.[5]

The specific compound of focus, 6-ethyl-4-hydrazinyl-thieno[3,2-d]pyrimidine, possesses a hydrazinyl group at the 4-position and an ethyl group at the 6-position. These substitutions are expected to significantly influence its electronic distribution and, consequently, its spectroscopic properties. Understanding these properties is paramount for structural elucidation, purity assessment, and predicting its interactions in biological systems.

Experimental Methodologies: A Validated Approach

The spectroscopic data presented and predicted in this guide are based on standard, well-established analytical techniques. The following protocols outline the general procedures for obtaining IR and UV-Vis spectra for thienopyrimidine derivatives.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Protocol for IR Spectroscopy:

  • Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the finely ground sample (typically 1-2 mg) is intimately mixed with anhydrous potassium bromide (KBr, spectroscopic grade, ~100-200 mg). The mixture is then pressed under high pressure to form a transparent pellet.

  • Instrument Setup: An FTIR (Fourier Transform Infrared) spectrometer is used for analysis. The instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of a pure KBr pellet is recorded.

  • Data Acquisition: The sample pellet is placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum (a plot of transmittance or absorbance versus wavenumber) is analyzed to identify characteristic absorption bands corresponding to the functional groups in the molecule.

Workflow for IR Spectroscopy

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Solid Sample Grind Grind with KBr Sample->Grind Press Press into Pellet Grind->Press FTIR FTIR Spectrometer Press->FTIR Place pellet in holder Background Record Background (KBr) FTIR->Background SampleSpec Record Sample Spectrum FTIR->SampleSpec Spectrum Obtain Spectrum SampleSpec->Spectrum Analysis Identify Functional Groups Spectrum->Analysis

Caption: A generalized workflow for obtaining the IR spectrum of a solid thienopyrimidine sample using the KBr pellet method.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present.

Protocol for UV-Vis Spectroscopy:

  • Solvent Selection: A suitable solvent that dissolves the compound and is transparent in the wavelength range of interest (typically 200-800 nm) is chosen. Common solvents include ethanol, methanol, and dimethyl sulfoxide (DMSO).

  • Sample Preparation: A dilute solution of the compound is prepared with a known concentration. The concentration should be adjusted to yield an absorbance value within the optimal range of the instrument (typically 0.2-1.0).

  • Instrument Setup: A double-beam UV-Vis spectrophotometer is used. The instrument is calibrated, and a baseline is recorded using a cuvette filled with the pure solvent.

  • Data Acquisition: The sample solution is placed in a quartz cuvette, and the absorption spectrum is recorded over the desired wavelength range.

  • Data Analysis: The spectrum (a plot of absorbance versus wavelength) is analyzed to determine the wavelength(s) of maximum absorbance (λmax).

Workflow for UV-Vis Spectroscopy

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Compound Compound Solution Prepare Dilute Solution Compound->Solution Solvent Select Solvent Solvent->Solution Spectrophotometer UV-Vis Spectrophotometer Solution->Spectrophotometer Fill cuvette Baseline Record Baseline (Solvent) Spectrophotometer->Baseline SampleSpec Record Sample Spectrum Spectrophotometer->SampleSpec Spectrum Obtain Spectrum SampleSpec->Spectrum Analysis Determine λmax Spectrum->Analysis

Caption: A generalized workflow for obtaining the UV-Vis absorption spectrum of a thienopyrimidine derivative in solution.

Spectroscopic Profile of 6-ethyl-4-hydrazinyl-thieno[3,2-d]pyrimidine: A Comparative Analysis

Infrared (IR) Spectral Analysis

The IR spectrum of a molecule provides a "fingerprint" based on its functional groups. For 6-ethyl-4-hydrazinyl-thieno[3,2-d]pyrimidine, we anticipate characteristic absorption bands arising from the N-H, C-H, C=N, and C-N bonds, as well as the aromatic ring system.

Functional Group **Predicted Wavenumber (cm⁻¹) **Justification and Comparative Data
N-H Stretching (Hydrazine) 3400 - 3200The hydrazine moiety (-NHNH₂) will exhibit characteristic N-H stretching vibrations. Similar hydrazinyl-substituted heterocycles show bands in this region. For instance, IR spectra of various hydrazinyl thienopyrimidine derivatives have shown NH and NH₂ bands in the range of 3380–3288 cm⁻¹.[6]
Aromatic C-H Stretching 3100 - 3000The C-H stretching vibrations of the thieno[3,2-d]pyrimidine ring system are expected in this region, which is typical for aromatic and heteroaromatic compounds.[7]
Aliphatic C-H Stretching (Ethyl) 2980 - 2850The ethyl group will show characteristic symmetric and asymmetric C-H stretching vibrations.
C=N Stretching (Pyrimidine ring) 1620 - 1550The C=N bonds within the pyrimidine ring will give rise to strong absorption bands in this region. This is a common feature in pyrimidine and its fused derivatives.
N-H Bending (Hydrazine) 1650 - 1580The N-H bending vibration of the primary amine in the hydrazine group may appear in this region, potentially overlapping with the C=N stretching bands.
C=C Stretching (Aromatic) 1580 - 1450The C=C stretching vibrations of the fused thiophene and pyrimidine rings will result in several bands in this region.

Comparative Insights:

  • The IR spectra of related 2-hydrazino thienopyrimidine derivatives confirm the presence of N-H stretching bands.[8]

  • In other substituted thienopyrimidines, the absence or presence of certain bands provides clear structural confirmation. For example, the disappearance of a C=O band and the appearance of N-H bands is indicative of a successful substitution reaction.[6]

  • The IR spectra of various thieno[3,2-d]pyrimidine derivatives consistently show characteristic bands for N-H, C=O, and C=S groups when present, providing a reliable basis for comparison.[2][9]

UV-Vis Spectral Analysis

The UV-Vis spectrum is determined by the electronic structure of the molecule, specifically the π-electron system of the thieno[3,2-d]pyrimidine core and the influence of its substituents.

Electronic Transition Predicted λmax (nm) Justification and Comparative Data
π → π* Transitions 250 - 350The extended π-conjugated system of the thieno[3,2-d]pyrimidine core will lead to intense π → π* transitions. The exact position of λmax will be influenced by the substituents. The electron-donating hydrazinyl group is expected to cause a bathochromic (red) shift compared to the unsubstituted parent compound.
n → π* Transitions > 350The non-bonding electrons on the nitrogen and sulfur atoms can undergo n → π* transitions. These are typically of lower intensity and may appear as shoulders on the main absorption bands.

Comparative Insights:

  • Studies on other thienopyrimidine derivatives have shown that their photophysical properties are influenced by the molecular structure and aggregation state.[7]

  • UV-Vis absorption spectra have been reported for various thienopyrimidine and related heterocyclic systems, with λmax values generally falling within the predicted range.[10][11]

  • The solvent can also play a role in the position of the absorption maxima. For instance, calculations have shown shifts in λmax when moving from the gas phase to a solvent like DMSO.[7]

Conclusion

The spectroscopic characterization of 6-ethyl-4-hydrazinyl-thieno[3,2-d]pyrimidine is crucial for its development as a potential therapeutic agent. Based on a comparative analysis of structurally related compounds, we can confidently predict its key IR and UV-Vis spectral features. The IR spectrum is expected to be dominated by N-H stretching bands from the hydrazine group, along with characteristic C=N and aromatic C=C stretching vibrations. The UV-Vis spectrum will likely exhibit strong π → π* transitions characteristic of the extended aromatic system, with the electron-donating substituents influencing the precise absorption maxima. This guide provides a solid foundation for researchers working with this and similar thienopyrimidine derivatives, enabling them to interpret experimental data with greater confidence.

References

  • Al-Etaibi, A. M., et al. (2012). Synthesis of Some Thienopyrimidine Derivatives. Molecules, 17(7), 8193-8207. [Link]

  • El-Sayed, W. A., et al. (2021). Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme. Arabian Journal of Chemistry, 14(12), 103449. [Link]

  • Al-Abdullah, E. S., et al. (2023). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163809. [Link]

  • El-Ghandour, A. H., et al. (2020). Synthesis of Novel Biocompatible Thienopyrimidine Chromophores with Aggregation-Induced Emission Sensitive to Molecular Aggregation. ACS Omega, 5(46), 30037-30048. [Link]

  • Fahmy, H. T. Y., et al. (2010). SYNTHESIS OF SOME NEW THIOPHENE AND THIENOPYRIMIDINE COMPOUNDS OF EXPECTED ANTICANCER ACTIVITY AND STUDYING THE AUGMENTING EFF. INIS-IAEA. [Link]

  • Gouda, M. A., et al. (2006). Synthesis of Some Thienopyrimidine Derivatives. Molecules, 11(7), 519-528. [Link]

  • El-Sayed, W. A., et al. (2026). Thienopyrimidine scaffolds as promising antimicrobial agents: synthesis, biological evaluation, DFT analysis and molecular docking. Journal of Molecular Structure, 1319, 138647. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. Molecules, 26(20), 6203. [Link]

  • El-Gaber, M. N., et al. (2023). Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations. Molecules, 28(5), 2169. [Link]

  • El-Enany, M., et al. (2010). Synthesis and structure of some thienopyrimidine derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(8), 1645-1656. [Link]

  • Radi, M., et al. (2019). Design, Synthesis, and Biological Evaluation of 6-Substituted Thieno[3,2-d]pyrimidine Analogues as Dual Epidermal Growth Factor Receptor and Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 62(3), 1363-1383. [Link]

  • Kumar, A., et al. (2018). Design, synthesis and characterization of novel thieno [2, 3-d] pyrimidines for anti-bacterial and anti-fungal. The Pharma Innovation Journal, 7(9), 1-11. [Link]

  • Zaynitdinov, D., et al. (2025). Use of Thienopyrimidine Derivatives to Optimize Sorghum Growth and Photosynthesis during the Vegetation Period. Journal of Biomedical Research & Environmental Sciences, 6(1), 100-108. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis and Structure of 6-Acetyl-2-Arylhydrazone Derivatives of Thiazolo[3,2-a]Pyrimidine. Molecules, 28(16), 6030. [Link]

  • Husain, A., et al. (2015). Synthesis and Pharmacological Evaluation of some Novel Pyrimidine Derivatives. Journal of Applied Chemistry, 8(8), 39-45. [Link]

  • Hoda, N., et al. (2018). Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[7]thieno[2,3-d]pyrimidine derivatives. RSC Advances, 8(52), 29599-29613. [Link]

  • Kumar, N. B. A., et al. (2026). Synthesis and Spectral Characterization of Substituted Acetophenone-Derived 4-Hydrazinyl-7H-Pyrrolo[2,3-d]pyrimidine Analogues for Enhanced Antimicrobial Activity. Preprints. [Link]

  • De Vita, D., et al. (2020). Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. MedChemComm, 11(7), 1195-1201. [Link]

  • Mohamed, S. K., et al. (2010). Crystal structure of (E)-4-hydroxy-6-methyl-3-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}-2H-pyran-2-one. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3138. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.